Product packaging for 2,6-Difluoro-4-methylbenzoic acid(Cat. No.:CAS No. 1201597-23-0)

2,6-Difluoro-4-methylbenzoic acid

Cat. No.: B1441531
CAS No.: 1201597-23-0
M. Wt: 172.13 g/mol
InChI Key: NSHGGEJETYWOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B1441531 2,6-Difluoro-4-methylbenzoic acid CAS No. 1201597-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGGEJETYWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695171
Record name 2,6-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201597-23-0
Record name 2,6-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

PropertyValueSource
Chemical Name 2,6-Difluoro-4-methylbenzoic acidN/A
CAS Number 1201597-23-0[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)F)C(=O)O)FN/A
InChI Key NSHGGEJETYWOKY-UHFFFAOYSA-N
Physical Form Solid

I. Thermal Properties

Melting Point

The melting point is a critical physical property that provides information about the purity and thermal stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.

Expected Properties: While the exact melting point of this compound is not reported in the searched literature, we can estimate a likely range based on structurally similar compounds. For instance, 2,6-Difluorobenzoic acid has a reported melting point of 157-161 °C. The addition of a methyl group at the para position may slightly alter this value.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 200 °C).

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

Diagram: DSC Workflow for Melting Point Determination

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 1-3 mg of sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference pans in DSC cell prep2->dsc1 Load Sample dsc2 Set thermal program (heating rate, temperature range) dsc1->dsc2 dsc3 Initiate heating under inert atmosphere dsc2->dsc3 analysis1 Record heat flow vs. temperature dsc3->analysis1 Acquire Data analysis2 Identify endothermic melting peak analysis1->analysis2 analysis3 Determine onset temperature (Melting Point) analysis2->analysis3

Caption: Workflow for determining the melting point of this compound using DSC.

Boiling Point

Due to its carboxylic acid functionality and relatively high molecular weight, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. Computational estimation methods can also provide a theoretical boiling point.

II. Solubility Profile

The solubility of a compound in various solvents is a fundamental property that dictates its application in different chemical processes, including reaction conditions, purification, and formulation.

Expected Solubility: Based on its chemical structure, this compound is expected to be:

  • Sparingly soluble in water: The carboxylic acid group can form hydrogen bonds with water, but the aromatic ring and methyl group are hydrophobic.

  • Soluble in polar organic solvents: Such as alcohols (methanol, ethanol), ketones (acetone), and ethers (diethyl ether, THF), due to the polarity of the carboxylic acid group.

  • Soluble in some non-polar organic solvents: Depending on the specific solvent.

Experimental Protocol: Determination of Aqueous and Organic Solubility

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Measure the concentration of the diluted solution.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

III. Acidity (pKa)

The pKa is a measure of the acidity of a compound. The two electron-withdrawing fluorine atoms ortho to the carboxylic acid group are expected to significantly increase the acidity of this compound compared to benzoic acid (pKa ≈ 4.2) and 4-methylbenzoic acid (pKa ≈ 4.37).

Experimental Protocol: Determination of pKa by Potentiometric Titration

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

  • Titration:

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Diagram: Potentiometric Titration for pKa Determination

pKa_Titration cluster_setup Experimental Setup cluster_titration Titration Process cluster_analysis Data Analysis setup1 Prepare a known concentration of the acid solution setup2 Calibrate pH meter setup1->setup2 setup3 Immerse pH electrode in the acid solution setup2->setup3 titration1 Add standardized strong base in small increments setup3->titration1 titration2 Record pH after each addition titration1->titration2 analysis1 Plot pH vs. Volume of titrant titration2->analysis1 analysis2 Determine the equivalence point analysis1->analysis2 analysis3 Identify the half-equivalence point analysis2->analysis3 analysis4 pKa = pH at half-equivalence point analysis3->analysis4

Caption: Logical workflow for determining the pKa of this compound via potentiometric titration.

IV. Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and signals for the two aromatic protons. The chemical shift of the methyl protons will likely be in the range of 2.3-2.5 ppm. The aromatic protons will appear as a singlet or a narrow multiplet, with a chemical shift influenced by the fluorine and carboxylic acid groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the aromatic region (110-160 ppm), with the carbons directly attached to the fluorine atoms showing characteristic C-F coupling. The methyl carbon will appear at an upfield chemical shift (around 20 ppm).

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1100-1400 cm⁻¹.

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (172.13 m/z) is expected in the mass spectrum.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (·OH) to give [M-17]⁺ and the loss of a carboxyl group (·COOH) to give [M-45]⁺. The presence of the fluorinated aromatic ring will also influence the fragmentation pattern.

V. Safety and Handling

Based on the available safety data, this compound should be handled with care. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the provided protocols offer robust methodologies for its characterization. The unique structural features of this molecule, particularly the ortho-difluoro substitution, make it a compound of interest for further investigation in various scientific disciplines. The experimental determination of its physical properties will be crucial for unlocking its full potential in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,6-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the carboxylic acid group, combined with a para-methyl group, imparts unique physicochemical properties to the molecule. These properties, including altered acidity, lipophilicity, and metabolic stability, make it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2][3] This in-depth technical guide will provide a comprehensive analysis of the chemical structure and bonding of this compound, supported by spectroscopic data and established synthesis protocols. Understanding these fundamental aspects is crucial for leveraging its potential in drug discovery and development.

Chemical Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid group. The IUPAC name for this compound is this compound, and its chemical formula is C₈H₆F₂O₂.

Molecular Geometry

A key feature of the molecular geometry of this compound is the steric hindrance imposed by the two ortho-fluorine atoms on the carboxylic acid group. This steric strain forces the carboxyl group to be twisted out of the plane of the benzene ring. In the closely related compound, 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group has been determined by X-ray crystallography to be 33.70 (14)°.[4][5] A similar non-planar conformation is expected for this compound. This out-of-plane orientation has significant implications for the molecule's intermolecular interactions and its ability to bind to biological targets.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Intermolecular and Intramolecular Bonding

In the solid state, this compound, like many carboxylic acids, is expected to form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. In these dimers, a pair of O—H⋯O hydrogen bonds create a characteristic R²₂(8) ring motif.[4][5]

Furthermore, the presence of fluorine atoms introduces the possibility of other non-covalent interactions, such as C—H⋯F hydrogen bonds, which can link the dimers into larger supramolecular assemblies.[4][5] While intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic proton is a possibility, studies on similar compounds suggest that the intermolecular dimerization is the more dominant interaction in the crystalline state.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons (around 2.3 ppm), a singlet for the two equivalent aromatic protons (around 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (typically above 10 ppm). The chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments in the molecule. The carboxyl carbon will appear significantly downfield (around 165-175 ppm). The aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbon attached to the methyl group will be upfield (around 20 ppm). The carbons attached to the fluorine atoms will show characteristic C-F coupling. For instance, in 4-methylbenzoic acid, the carboxyl carbon appears at 167.80 ppm, and the methyl carbon at 21.55 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the hydroxyl group, the carboxyl group, and potentially cleavage of the aromatic ring. Common fragments would include ions corresponding to the loss of H₂O, CO, and COOH.[7][8][9]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ortho-lithiation of a substituted toluene derivative followed by carboxylation.

Synthetic Protocol

A general procedure for the synthesis is as follows:

  • Starting Material: 3,5-Difluorotoluene is used as the starting material.

  • Lithiation: The starting material is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium atom directs to one of the ortho positions relative to the fluorine atoms due to the directing effect of the fluorine.

  • Carboxylation: The resulting lithiated intermediate is then quenched by pouring it over solid carbon dioxide (dry ice).

  • Workup: The reaction mixture is allowed to warm to room temperature, and then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the desired this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.[10]

Below is a workflow diagram illustrating the synthesis of this compound.

Synthesis_of_2_6_Difluoro_4_methylbenzoic_acid start 3,5-Difluorotoluene step1 Dissolve in dry THF Cool to -78°C start->step1 step2 Add n-BuLi dropwise (Lithiation) step1->step2 step3 Pour over solid CO2 (Carboxylation) step2->step3 step4 Acidic Workup (HCl) step3->step4 end This compound step4->end

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. The 2,6-difluoro substitution pattern is particularly effective in this regard.

Role of Fluorine in Medicinal Chemistry
  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, thus increasing the metabolic stability and half-life of a drug.[1][2][11]

  • Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body, leading to enhanced bioavailability.[1][2][11]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[1][2][11]

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can lock the molecule into a specific conformation that is optimal for binding to a target.[12]

Derivatives of 2,6-difluorobenzoic acid have been investigated as inhibitors of various enzymes and as components of potent antibacterial agents.[12][13] The this compound moiety serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with a unique and well-defined chemical structure that dictates its physical and chemical properties. The steric and electronic effects of the two ortho-fluorine atoms are paramount, leading to a non-planar conformation and influencing its intermolecular interactions. Its synthesis is readily achievable through established organometallic routes. The strategic incorporation of the 2,6-difluoro-4-methylphenyl moiety into larger molecules is a valuable strategy in drug discovery, offering a means to enhance metabolic stability, bioavailability, and target affinity. A thorough understanding of its structure, bonding, and reactivity is fundamental for its effective application in the development of new and improved pharmaceuticals.

References

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Difluoro-4-methylbenzoic acid, a key intermediate in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm purity. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into its molecular structure and behavior.

Introduction: The Structural Significance of this compound

This compound possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. The electron-withdrawing nature of the two fluorine atoms flanking the carboxylic acid group significantly influences the acidity of the carboxyl proton and the electron density of the aromatic ring. The methyl group at the para position introduces a site for potential metabolic activity and alters the molecule's lipophilicity. Accurate spectroscopic characterization is therefore not merely a routine analysis but a critical step in harnessing the potential of this molecule in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is the most powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol for acquiring NMR data for a solid sample like this compound is crucial for reproducibility.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton's tendency to exchange with residual water, which can be observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumental Parameters (General Guidance for a 400 MHz Spectrometer):

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A spectral width of 0 to 200 ppm is standard. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: This is a highly sensitive nucleus. A spectral width appropriate for aromatic fluorine compounds should be used, and referencing is typically done relative to an external standard like CFCl₃.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10Singlet (broad)1H
Aromatic (-CH)6.8 - 7.2Triplet (due to coupling with adjacent ¹⁹F)2H
Methyl (-CH₃)~2.4Singlet3H

Interpretation:

  • The carboxylic acid proton is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 10 ppm. Its broadness is a result of hydrogen bonding and potential exchange with trace amounts of water in the solvent.

  • The two aromatic protons are chemically equivalent and are expected to appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (a triplet arises from coupling to two equivalent I=1/2 nuclei).

  • The methyl protons are in a distinct chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, six distinct carbon signals are expected.

Carbon Expected Chemical Shift (δ, ppm) Expected Coupling
Carboxylic Acid (-C OOH)165 - 175Singlet
C -F160 - 165Doublet (large ¹JCF)
C -CH₃140 - 145Triplet (³JCF)
C -COOH110 - 115Triplet (²JCF)
Aromatic -C H115 - 120Doublet of triplets (²JCF and ⁴JCF)
Methyl (-C H₃)~20Singlet

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the downfield end of the spectrum.

  • The carbons directly bonded to fluorine (C -F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet.

  • The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atoms, leading to more complex splitting patterns (triplets or doublet of triplets).

  • The methyl carbon will appear as a singlet at the upfield end of the spectrum.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Atoms

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms.

Fluorine Expected Chemical Shift (δ, ppm vs. CFCl₃) Multiplicity
Aromatic (-F)-110 to -120Singlet (proton-decoupled)

Interpretation:

  • The chemical shift of the fluorine signal is characteristic of fluorine atoms attached to an aromatic ring. In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it would be a triplet due to coupling with the two adjacent aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Attenuated Total Reflectance (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan with a clean, empty crystal.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Methyl)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1680 - 1720Strong, Sharp
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-F stretch1100 - 1300Strong

Interpretation:

  • The most characteristic feature is the very broad O-H stretch of the carboxylic acid, which is a result of extensive hydrogen bonding in the solid state.

  • The strong, sharp C=O stretch is also a key diagnostic peak for the carboxylic acid functionality.

  • The presence of aromatic C=C stretching bands confirms the benzene ring.

  • A strong absorption in the C-F stretching region provides evidence for the fluorine substituents.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI):

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of this compound (C₈H₆F₂O₂), which is approximately 172.13 g/mol .

Key Expected Fragments:

m/z Fragment Loss
172[C₈H₆F₂O₂]⁺Molecular Ion (M⁺)
155[C₈H₅F₂O]⁺Loss of -OH (M-17)
127[C₇H₅F₂]⁺Loss of -COOH (M-45)

Interpretation:

  • The molecular ion peak is crucial for confirming the molecular weight.

  • A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH) , leading to a peak at M-17.

  • Another significant fragmentation is the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at M-45.

Data Visualization and Workflow

To provide a clear, at-a-glance summary and illustrate the logical flow of spectroscopic analysis, the following diagrams are presented.

SpectroscopicAnalysisWorkflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Sample 2,6-Difluoro-4- methylbenzoic Acid DissolvedSample Dissolve in Deuterated Solvent Sample->DissolvedSample SolidSample Solid Sample for IR/MS Sample->SolidSample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) DissolvedSample->NMR IR FT-IR Spectrometer (ATR) SolidSample->IR MS Mass Spectrometer (EI) SolidSample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragments) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure NMR_Correlations cluster_structure This compound Structure cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR mol H_COOH > 10 ppm (s, 1H) mol->H_COOH -COOH H_Aryl 6.8-7.2 ppm (t, 2H) mol->H_Aryl Aryl-H H_CH3 ~2.4 ppm (s, 3H) mol->H_CH3 -CH₃ C_COOH 165-175 ppm mol->C_COOH -C=O C_CF 160-165 ppm mol->C_CF C-F C_CCH3 140-145 ppm mol->C_CCH3 C-CH₃ C_Aryl_CH 115-120 ppm mol->C_Aryl_CH Aryl-CH C_CH3 ~20 ppm mol->C_CH3 -CH₃

Solubility of 2,6-Difluoro-4-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property, profoundly influencing process chemistry, formulation development, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. Recognizing that extensive experimental data for this specific compound is not widely published, this document serves as both a theoretical treatise and a practical handbook. It delves into the molecular structure's influence on solubility, explores predictive modeling for initial solvent screening, and provides a detailed, field-proven experimental protocol for accurate equilibrium solubility determination. This integrated approach is designed to empower researchers to generate reliable solubility data, enabling informed decisions in crystallization, purification, and formulation design.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with any API, understanding its solubility profile is a critical first step in the development lifecycle.[1] Inadequate solubility can lead to significant challenges, including poor absorption, low bioavailability, and difficulties in creating stable and effective dosage forms.[2]

This guide addresses the core challenge of working with a novel compound by providing a robust framework for determining its solubility. We will first dissect the molecule's structure to build a theoretical understanding of its likely behavior, then transition to modern predictive methods, and finally, detail the "gold standard" experimental methodology for generating precise and accurate solubility data.

Theoretical Framework: A Molecular-Level Analysis

The principle of "like dissolves like" is fundamental to solubility. The solubility of this compound is dictated by a balance of intermolecular forces between the solute and the solvent. A close look at its structure provides predictive insights.[1]

  • Benzoic Acid Core: The carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar solvents, particularly those capable of hydrogen bonding like alcohols.

  • Para-Methyl Group (-CH₃): The methyl group at the 4-position is nonpolar and increases the molecule's lipophilicity. This slightly enhances its affinity for less polar or lipophilic solvents.[3]

  • Dual Ortho-Fluoro Substituents (-F): The two fluorine atoms at the 2 and 6 positions are highly electronegative and electron-withdrawing. Their key impacts include:

    • Increased Polarity: They enhance the polarity of the C-F bonds.

    • Modulation of Acidity: They increase the acidity of the carboxylic proton, which can affect solubility in protic solvents.

    • Potential for Intramolecular Hydrogen Bonding: The ortho-fluorine atoms can form an intramolecular hydrogen bond with the carboxylic acid proton. This internal bonding can reduce the availability of the proton to form intermolecular hydrogen bonds with solvent molecules, potentially lowering solubility in protic solvents compared to a non-fluorinated analogue.

    • Crystal Lattice Energy: The strong C-F dipoles can lead to a more stable crystal lattice, increasing the energy required to break the solute-solute interactions and thus potentially lowering solubility.

Based on this analysis, we can hypothesize that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, DMSO) that can interact with its polar regions, and moderate solubility in alcohols where hydrogen bonding is possible. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be low.

Predictive Solubility Models: In Silico Solvent Screening

Before undertaking extensive lab work, computational models can provide a rapid and cost-effective means of screening a wide range of solvents.[4] These models predict solubility based on the molecular structures of the solute and solvent.

  • Group Contribution Methods (e.g., UNIFAC): These models estimate activity coefficients by breaking down molecules into their constituent functional groups. While powerful, their accuracy can be limited for complex pharmaceutical molecules where unique intramolecular interactions are not well-parameterized.[5]

  • Segment Activity Coefficient Models (e.g., NRTL-SAC, COSMO-SAC): These are more advanced models that consider the molecule as a whole, using quantum chemistry to calculate surface properties. They are often more reliable for complex APIs and are well-suited for solvent screening in the pharmaceutical industry.[4][5]

  • Machine Learning Models: A newer approach involves training machine learning algorithms on large datasets of known solubility data. These models can achieve high accuracy but are dependent on the quality and relevance of the training data.[6][7]

The following workflow illustrates the process of using predictive models for initial solvent selection.

G cluster_0 Predictive Modeling Workflow mol_structure Define Solute Structure: This compound model_select Choose Predictive Model (e.g., NRTL-SAC, COSMO-RS) mol_structure->model_select solvent_db Select Candidate Organic Solvents Database solvent_db->model_select run_sim Run In Silico Solubility Simulation model_select->run_sim Input analyze_results Analyze Predicted Solubility Data run_sim->analyze_results Output rank_solvents Rank Solvents (High, Medium, Low Solubility) analyze_results->rank_solvents select_exp Select Diverse Solvents for Experimental Validation rank_solvents->select_exp

Caption: Workflow for in silico solvent screening using predictive models.

Experimental Determination: The Shake-Flask Method

While predictive models are useful, experimentally determined data is essential for accurate process development and regulatory submission. The saturation shake-flask method is the most reliable and widely used technique for measuring equilibrium (thermodynamic) solubility.[8] It involves agitating an excess of the solid compound in the solvent at a controlled temperature until equilibrium is reached.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity.

A. Materials & Reagents:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Analytical balance (±0.01 mg)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

B. Equipment:

  • Orbital shaker with temperature control (or water bath shaker)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

C. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for at least 24 hours. For poorly soluble compounds, longer times (48-72 hours) may be necessary.[8] To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between time points.

  • Phase Separation:

    • Stop agitation and allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow coarse particles to settle.

    • To remove fine suspended particles, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes). This step is crucial to avoid artificially high solubility readings.

  • Sampling and Dilution:

    • Carefully draw an aliquot from the clear supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of known concentration to accurately determine the concentration of the solute in the saturated solution.

Analytical Method: HPLC-UV

HPLC is the preferred analytical tool due to its ability to separate the parent compound from any impurities or degradants.[8][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for benzoic acid derivatives.

  • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.[10]

G cluster_1 Shake-Flask Experimental Workflow start Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature, 24-72h) add_solvent->equilibrate settle Settle Undissolved Solid (No Agitation, 2h) equilibrate->settle centrifuge Centrifuge to Remove Fine Particles settle->centrifuge sample Sample Supernatant centrifuge->sample filter Filter (0.22 µm Syringe Filter) sample->filter dilute Dilute Sample filter->dilute analyze Analyze by Validated HPLC-UV Method dilute->analyze

Caption: Step-by-step workflow for the shake-flask solubility method.

Data Presentation & Interpretation

The experimentally determined solubility data should be summarized in a clear and organized table. This allows for easy comparison across different solvents and provides a valuable dataset for process modeling and formulation design.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C (298.15 K)

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (Mole Fraction, x₁)
Polar Protic Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Isopropanol19.9Experimental DataCalculated Data
Polar Aprotic Acetone20.7Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Ethyl Acetate6.0Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Data
Nonpolar Toluene2.4Experimental DataCalculated Data
Heptane1.9Experimental DataCalculated Data

Note: Mole fraction is a temperature-independent measure of solubility and is often preferred for thermodynamic modeling.

When interpreting the results, correlate the measured solubility with the solvent properties (e.g., polarity, hydrogen bonding capacity) and the molecular characteristics discussed in Section 2. This analysis provides a deeper understanding of the solute-solvent interactions governing the system.

Conclusion

Determining the organic solvent solubility of this compound is a foundational activity for its successful development as a pharmaceutical intermediate or API. While published data may be scarce, a systematic approach combining theoretical structural analysis, in silico predictive modeling, and rigorous experimental measurement provides a clear path forward. The detailed shake-flask protocol and analytical methodology presented in this guide offer a robust framework for generating the high-quality, reliable data necessary to drive informed decisions in process chemistry, crystallization, and formulation science. This integrated strategy mitigates risks and accelerates the development timeline for new chemical entities.

References

An In-depth Technical Guide to 2,6-Difluoro-4-methylbenzoic Acid (CAS 1201597-23-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluoro-4-methylbenzoic acid (CAS number 1201597-23-0), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and general chemical principles to offer insights into its properties, potential applications, and associated hazards. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting areas where further investigation is warranted.

Introduction and Chemical Identity

This compound is a substituted benzoic acid derivative characterized by the presence of two fluorine atoms at the ortho positions and a methyl group at the para position relative to the carboxylic acid functionality. The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, fluorinated compounds like this compound are of considerable interest in medicinal chemistry and materials science.

Table 1: Chemical Identity of CAS 1201597-23-0

IdentifierValue
CAS Number 1201597-23-0
IUPAC Name This compound
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Canonical SMILES CC1=CC(=C(C(=C1)F)C(=O)O)F
InChI Key NSHGGEJETYWOKY-UHFFFAOYSA-N

Physicochemical Properties (Predicted and Inferred)

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to have limited solubility in water and good solubility in organic solvents such as alcohols, ethers, and acetone.

  • Acidity (pKa): The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group is expected to increase its acidity compared to benzoic acid and p-toluic acid.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not widely published, a potential synthetic route can be inferred from the synthesis of analogous compounds, such as 2,6-difluoro-m-toluic acid. A plausible approach involves the following conceptual steps:

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

  • Directed Ortho-Lithiation: The use of a strong base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures is a standard method for the deprotonation of an aromatic ring. The fluorine atoms are ortho-directing, and the methyl group is also an ortho, para-director. The positions ortho to the methyl group are also ortho to the fluorine atoms, making the C2 and C6 positions the most likely sites for lithiation.

  • Carboxylation: The resulting lithiated intermediate is a strong nucleophile that will readily attack the electrophilic carbon of carbon dioxide (dry ice).

  • Aqueous Workup: Acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Chemical Reactivity

This compound possesses the typical reactivity of a carboxylic acid. The carboxylic acid group can undergo esterification, amidation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid and fluorine groups will make these reactions more challenging than for benzene or toluene.

Potential Applications in Research and Drug Development

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity and binding interactions of the molecule.

While specific biological activities of this compound have not been extensively reported, a structurally related compound has been mentioned in the context of developing correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests that this class of compounds may have potential as scaffolds in drug discovery programs targeting a variety of biological targets.

Hazards and Safety Precautions

Specific toxicological data for this compound is not available. However, based on data from structurally similar fluorinated benzoic acids and general knowledge of aromatic carboxylic acids, the following hazards should be anticipated.[2]

Table 2: Anticipated Hazards of this compound

HazardDescription
Acute Toxicity (Oral) Expected to be of low to moderate toxicity, similar to or slightly greater than benzoic acid.[2]
Skin Corrosion/Irritation Likely to cause skin irritation.[3]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation.
Safe Handling Procedures

Given the anticipated hazards, the following handling procedures are recommended for laboratory personnel:

Figure 2: Recommended safe handling workflow for this compound.

Self-Validating Protocol for Safe Handling:

  • Pre-Handling Check: Before handling, ensure that all necessary personal protective equipment (PPE) is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • During Handling: Dispense the compound carefully to avoid generating dust. If any skin contact occurs, immediately wash the affected area with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Handling: Clean the work area thoroughly. Decontaminate any equipment used. Wash hands before leaving the laboratory.

Spectroscopic and Analytical Data (Representative)

No specific spectroscopic data for this compound was found in the available literature. For reference, the following table outlines the expected regions for key signals in various spectroscopic analyses, based on the analysis of similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMR - Aromatic protons (likely a triplet or multiplet).- Methyl protons (singlet).- Carboxylic acid proton (broad singlet).
¹³C NMR - Aromatic carbons (multiple signals, with those bonded to fluorine showing coupling).- Methyl carbon.- Carboxylic acid carbonyl carbon.
¹⁹F NMR - A single resonance for the two equivalent fluorine atoms.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid.- C=O stretch from the carbonyl group.- C-F stretches.- Aromatic C-H and C=C stretches.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Directions

This compound is a potentially valuable building block for medicinal chemistry and materials science. While a comprehensive understanding of its properties and reactivity is currently limited by the lack of specific experimental data, this guide provides a foundational overview based on the principles of organic chemistry and data from analogous compounds. Further research is needed to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its biological activities and toxicological profile. Such studies will be crucial for unlocking the full potential of this and other novel fluorinated compounds.

References

A Comprehensive Guide to the Theoretical Investigation of 2,6-Difluoro-4-methylbenzoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and properties is paramount. 2,6-Difluoro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for in-depth theoretical analysis due to the influence of its electron-withdrawing fluorine substituents and electron-donating methyl group on its geometry, reactivity, and spectroscopic behavior. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. We will delve into the methodologies for determining its stable conformation, predicting its vibrational and electronic spectra, and elucidating its electronic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.

Introduction: The Significance of Theoretical Calculations

This compound belongs to the class of fluorinated benzoic acids, which are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability, making these compounds valuable building blocks for novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe the intricacies of molecular systems. By simulating molecular behavior at the quantum level, we can gain predictive insights into:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Spectroscopic Signatures: Predicting FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in experimental characterization.

  • Electronic Properties: Understanding the distribution of electrons, chemical reactivity, and potential for intermolecular interactions.

This guide outlines a validated computational workflow for a thorough theoretical characterization of this compound.

Computational Methodology: A Self-Validating Protocol

The cornerstone of reliable theoretical research is a robust and well-justified computational protocol. For a molecule like this compound, a combination of Density Functional Theory (DFT) for the electronic structure and appropriate basis sets to describe the atomic orbitals is the industry standard.

The Choice of Method: DFT and the B3LYP Functional

Density Functional Theory has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules. The B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) is a widely used functional that often yields results in good agreement with experimental data for geometric, vibrational, and electronic properties of benzoic acid derivatives.

The Basis Set: 6-311++G(d,p)

The choice of basis set is critical for accurately describing the spatial distribution of electrons. For molecules containing electronegative atoms like fluorine and oxygen, and for calculations involving electronic properties, a flexible basis set is required. The 6-311++G(d,p) basis set is highly recommended:

  • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

  • ++: Diffuse functions on both heavy atoms and hydrogen, essential for describing anions and systems with lone pairs.

  • (d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution, which is crucial for describing chemical bonds accurately.

Step-by-Step Protocol for Geometry Optimization and Frequency Calculation:
  • Input Structure Generation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Software: Utilize a quantum chemistry software package such as Gaussian.

  • Calculation Setup:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: This keyword requests a geometry optimization to find the lowest energy conformation.

    • Freq: This keyword calculates the vibrational frequencies at the optimized geometry. This is also a crucial step to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Execution and Analysis: Run the calculation and analyze the output file to extract the optimized coordinates, thermodynamic properties, and vibrational frequencies.

Computational_Workflow cluster_Input 1. Input Generation cluster_Calculation 2. Quantum Chemical Calculation (Gaussian) cluster_Analysis 3. Data Analysis & Interpretation Mol_Structure Construct Initial 3D Structure (this compound) DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Geom_Opt Geometry Optimization (Opt) DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation (Freq) Geom_Opt->Freq_Calc Structural Structural Properties (Bond Lengths, Angles) Freq_Calc->Structural Spectroscopic Spectroscopic Properties (FT-IR, FT-Raman, NMR, UV-Vis) Freq_Calc->Spectroscopic Electronic Electronic Properties (HOMO-LUMO, MEP, NLO) Freq_Calc->Electronic

Caption: A generalized workflow for the theoretical analysis of this compound.

Structural and Vibrational Analysis

The optimized molecular geometry provides the foundation for all other calculated properties. The fluorine atoms at positions 2 and 6 are expected to cause steric hindrance, potentially leading to a non-planar arrangement of the carboxylic acid group relative to the benzene ring.

Optimized Geometric Parameters

The output of the geometry optimization will provide precise bond lengths and bond angles. These theoretical values can be compared with experimental X-ray crystallography data for similar molecules to validate the computational method.

Table 1: Predicted Key Geometric Parameters for this compound

Parameter Description Expected Value (Å or °)
C-F Carbon-Fluorine Bond Length ~1.35
C-C (ring) Aromatic Carbon-Carbon Bond Length ~1.39
C-C (carboxyl) Ring-Carboxylic Carbon Bond Length ~1.49
C=O Carbonyl Bond Length ~1.21
C-O Carbon-Hydroxyl Bond Length ~1.35
O-H Hydroxyl Bond Length ~0.97
∠(C-C-F) Carbon-Carbon-Fluorine Bond Angle ~118-120
∠(C-C-C) Ring Carbon Bond Angle ~120

| Dihedral Angle | (C-C-C=O) Torsion Angle | Variable (key indicator of planarity) |

Note: These are representative values based on similar structures. Actual calculated values should be reported from the simulation output.

Vibrational Spectra (FT-IR and FT-Raman)

The frequency calculation provides a set of vibrational modes, each with a specific frequency and intensity. These can be used to generate theoretical FT-IR and FT-Raman spectra. The assignments of these vibrational modes to specific molecular motions (e.g., C-H stretch, C=O stretch) are typically performed using visualization software and by considering the Potential Energy Distribution (PED).

Key Vibrational Modes to Analyze:

  • O-H Stretch: A broad band, typically in the 3000-3500 cm⁻¹ region, highly sensitive to hydrogen bonding.

  • C-H Stretch (Aromatic and Methyl): Found in the 2900-3100 cm⁻¹ region.

  • C=O Stretch: A strong, characteristic peak for the carboxylic acid group, usually around 1700-1750 cm⁻¹.

  • C-F Stretch: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra.

Electronic Properties and Reactivity

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Protocol for HOMO-LUMO Analysis:

  • Use the checkpoint file (.chk) from the optimized frequency calculation.

  • Open the checkpoint file in a visualization program (e.g., GaussView).

  • Generate the molecular orbital surfaces for HOMO and LUMO.

  • Record the energies of the HOMO and LUMO from the output file to calculate the energy gap.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied MO) Accepts e⁻ Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO->Gap HOMO HOMO (Highest Occupied MO) Donates e⁻ HOMO->Gap Energy_Axis Energy Energy_Axis->HOMO

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carboxyl group.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the carboxyl group.

  • Green Regions (Neutral Potential): Areas of neutral potential, typically associated with the carbon framework.

The MEP map provides a clear, visual hypothesis for how the molecule will interact with other molecules, which is particularly relevant in drug-receptor binding.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of interest for NLO applications in materials science. Theoretical calculations can predict the first-order hyperpolarizability (β), a key NLO property. The presence of both electron-donating (-CH₃) and electron-withdrawing (-F, -COOH) groups can lead to significant intramolecular charge transfer and, consequently, enhanced NLO properties.

Predicting NMR Spectra

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Conclusion

The theoretical framework presented in this guide provides a robust and comprehensive approach to characterizing this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of its geometric, spectroscopic, and electronic properties. These computational insights are invaluable for guiding experimental work, interpreting spectroscopic data, and making informed decisions in the design of new molecules for pharmaceutical and material science applications. This self-validating protocol ensures that the theoretical data generated is both accurate and trustworthy, forming a solid foundation for further research and development.

The Genesis of a Modern Marvel: An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the fascinating journey of fluorinated benzoic acids, from their serendipitous discovery in the 19th century to their indispensable role in modern science. We will delve into the pioneering synthetic methodologies, the evolution of our understanding of fluorine's profound electronic influence, and the practical applications that have emerged, shaping fields from medicinal chemistry to materials science.

The Dawn of Aromatic Fluorination: The First Fluorobenzoic Acid

The story of fluorinated benzoic acids begins not with a targeted synthesis, but as a pioneering exploration into the then-uncharted territory of organic fluorine chemistry. In 1870, the German chemists Rudolf Schmitt and Hermann Gehren reported the synthesis of what is now recognized as the first fluorinated benzoic acid. Their work, "Ueber Fluorbenzoesäure und Fluorbenzol" (On Fluorobenzoic Acid and Fluorobenzene), published in the Journal für praktische Chemie, marked a pivotal moment in the history of chemistry.

Their approach, revolutionary for its time, involved the diazotization of an aminobenzoic acid followed by treatment with hydrofluoric acid. This process, a precursor to more refined diazotization-fluorination reactions, laid the fundamental groundwork for introducing fluorine into an aromatic ring. While the yields were likely modest and the characterization techniques rudimentary by today's standards, their achievement opened the door to a new class of compounds.

A subsequent early contribution came from the Italian chemists Emanuele Paternò and Vincenzo Oliveri, who, in 1882, also reported on the synthesis of a fluorobenzoic acid in the Gazzetta Chimica Italiana. These early endeavors, though perhaps not fully appreciated for their future impact at the time, were the critical first steps in a long and fruitful journey of discovery.

The Balz-Schiemann Reaction: A Paradigm Shift in Aromatic Fluorination

For several decades following these initial discoveries, the synthesis of fluorinated aromatic compounds remained a challenging and often hazardous undertaking. A significant breakthrough arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[1][2] Their eponymous reaction, the Balz-Schiemann reaction, provided a reliable and more general method for the preparation of aryl fluorides, including fluorinated benzoic acids.[1][3]

The elegance of the Balz-Schiemann reaction lies in the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), leading to the formation of a stable aryldiazonium tetrafluoroborate salt.[1] This salt can then be isolated and thermally decomposed to yield the corresponding aryl fluoride with the expulsion of nitrogen gas and boron trifluoride.[1]

Experimental Protocol: The Classic Balz-Schiemann Reaction for p-Fluorobenzoic Acid

The following protocol is a generalized representation of the classic Balz-Schiemann reaction as it would have been adapted for the synthesis of p-fluorobenzoic acid from p-aminobenzoic acid.

Step 1: Diazotization and Precipitation of the Diazonium Salt

  • Dissolve p-aminobenzoic acid in an aqueous solution of fluoroboric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the p-carboxybenzenediazonium tetrafluoroborate salt, which will precipitate out of the solution.

  • Isolate the precipitated salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the isolated diazonium salt carefully at low temperature.

Step 2: Thermal Decomposition

  • Gently heat the dried p-carboxybenzenediazonium tetrafluoroborate salt in a suitable apparatus.

  • The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield crude p-fluorobenzoic acid.

  • The crude product can then be purified by recrystallization or sublimation.

Balz_Schiemann cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Thermal Decomposition p-Aminobenzoic_Acid p-Aminobenzoic Acid NaNO2_HBF4 NaNO₂, HBF₄ (0-5 °C) p-Aminobenzoic_Acid->NaNO2_HBF4 Diazonium_Salt p-Carboxybenzenediazonium Tetrafluoroborate (precipitate) NaNO2_HBF4->Diazonium_Salt Heat Heat (Δ) Diazonium_Salt->Heat p-Fluorobenzoic_Acid p-Fluorobenzoic Acid Heat->p-Fluorobenzoic_Acid Byproducts N₂ + BF₃ (gases) Heat->Byproducts

Caption: Workflow of the Balz-Schiemann reaction for synthesizing p-fluorobenzoic acid.

The Evolving Toolkit: Modern Synthetic Methodologies

While the Balz-Schiemann reaction remains a cornerstone of aromatic fluorination, the 20th and 21st centuries have witnessed the development of a diverse array of new synthetic methods, driven by the increasing demand for complex fluorinated molecules in drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr): The Halex process, a nucleophilic halogen exchange reaction, has become a key industrial method for producing certain fluoroaromatics. This reaction typically involves the displacement of a chloride or nitro group from an activated aromatic ring using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Palladium-Catalyzed Fluorination: The advent of transition-metal catalysis has revolutionized organic synthesis, and aromatic fluorination is no exception. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-F bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Electrophilic Fluorination: In recent decades, a variety of electrophilic fluorinating reagents have been developed, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). These reagents allow for the direct introduction of a fluorine atom onto an electron-rich aromatic ring, providing a complementary approach to nucleophilic methods.

Decarboxylative Fluorination: A more recent innovation involves the direct replacement of a carboxylic acid group with a fluorine atom. These methods, often employing silver or copper catalysts and visible light, offer a novel disconnection for the synthesis of fluoroaromatics directly from readily available benzoic acids.

Synthetic_Methods cluster_classical Classical Methods cluster_modern Modern Methods Fluorinated_Benzoic_Acids Fluorinated Benzoic Acids Diazotization Diazotization-Fluorination (Schmitt, Balz-Schiemann) Diazotization->Fluorinated_Benzoic_Acids SNAr Nucleophilic Aromatic Substitution (Halex Process) SNAr->Fluorinated_Benzoic_Acids Pd_Catalysis Palladium-Catalyzed Fluorination Pd_Catalysis->Fluorinated_Benzoic_Acids Electrophilic Electrophilic Fluorination (e.g., Selectfluor®) Electrophilic->Fluorinated_Benzoic_Acids Decarboxylative Decarboxylative Fluorination Decarboxylative->Fluorinated_Benzoic_Acids

Caption: Evolution of synthetic routes to fluorinated benzoic acids.

Unraveling the Electronic Influence of Fluorine

The introduction of a fluorine atom onto a benzoic acid molecule has a profound and multifaceted impact on its physicochemical properties, most notably its acidity (pKa). The understanding of these effects has evolved in lockstep with the development of physical organic chemistry.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa).

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M effect). This effect is most pronounced when the fluorine atom is at the ortho or para position. The +M effect pushes electron density into the ring, which can destabilize the carboxylate anion and thus decrease acidity.

The net effect of fluorine substitution on the pKa of benzoic acid is a delicate balance between these opposing inductive and resonance effects.

CompoundpKaPredominant Electronic Effect
Benzoic Acid4.20-
2-Fluorobenzoic Acid3.27Strong -I effect
3-Fluorobenzoic Acid3.86-I effect
4-Fluorobenzoic Acid4.14-I effect counteracted by +M effect
2,6-Difluorobenzoic Acid2.13Additive strong -I effects
3,5-Difluorobenzoic Acid3.37Additive -I effects

Data compiled from various sources.

As the table illustrates, the ortho- and meta-isomers are significantly more acidic than benzoic acid due to the dominance of the inductive effect. In the para-isomer, the resonance effect partially counteracts the inductive effect, resulting in an acidity that is only slightly greater than that of benzoic acid. The cumulative effect of multiple fluorine substituents, as seen in the difluorobenzoic acids, leads to a dramatic increase in acidity.

Conclusion: From Curiosity to Cornerstone

The journey of fluorinated benzoic acids from a 19th-century chemical curiosity to a cornerstone of modern molecular design is a testament to the relentless pursuit of scientific knowledge. The early, intrepid explorations into aromatic fluorination paved the way for the development of robust synthetic methodologies that have made these valuable compounds readily accessible. Concurrently, a deepening understanding of fluorine's unique electronic properties has empowered scientists to strategically employ these molecules to fine-tune the characteristics of pharmaceuticals, agrochemicals, and advanced materials. For today's researchers, a firm grasp of this rich history and the underlying chemical principles is not merely an academic exercise, but an essential tool for innovation and discovery.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,6-Difluoro-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and material science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic characteristics—offer a powerful tool for rational design.[1][2] Within the vast landscape of fluorinated scaffolds, 2,6-Difluoro-4-methylbenzoic acid presents a particularly compelling starting point for innovation. Its distinct substitution pattern, featuring two ortho-fluorine atoms flanking a carboxylic acid and a para-methyl group, provides a unique combination of steric and electronic features. This guide delineates promising, yet underexplored, research avenues for derivatives of this core structure, offering field-proven insights into synthetic strategies, potential therapeutic applications, and novel material science explorations.

The Core Moiety: Synthesis and Physicochemical Landscape

The utility of any chemical scaffold is fundamentally tied to its synthetic accessibility. While various methods exist for the synthesis of fluorinated benzoic acids, a robust and regioselective route to this compound is paramount.[3] Drawing from established principles of Directed ortho Metalation (DoM), a highly effective strategy for the functionalization of aromatic rings bearing directing groups, a reliable synthetic pathway can be proposed.[4][5]

The fluorine atoms in 1,3-difluoro-5-methylbenzene are known to be moderate directing groups for lithiation.[5] This allows for a regioselective deprotonation at the C2 position, between the two fluorine atoms. Subsequent quenching with solid carbon dioxide furnishes the desired carboxylic acid.

Proposed Synthetic Protocol: Directed ortho-Metalation

This protocol outlines a laboratory-scale synthesis of the core scaffold.

Step 1: Directed ortho-Lithiation of 1,3-Difluoro-5-methylbenzene

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1,3-Difluoro-5-methylbenzene to the cooled THF.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the internal temperature below -70 °C. The fluorine atoms direct the lithiation to the position between them.[2][4]

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Step 2: Carboxylation

  • In a separate, oversized flask, crush solid carbon dioxide (dry ice) into a fine powder.

  • Rapidly transfer the aryllithium solution from Step 1 onto the crushed dry ice via a cannula under a positive pressure of nitrogen. This exothermic reaction should be performed with caution.

  • Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of excess carbon dioxide.

Step 3: Work-up and Purification

  • Quench the reaction mixture by the slow addition of water.

  • Perform a liquid-liquid extraction. Basify the aqueous layer with a sodium hydroxide solution to deprotonate the carboxylic acid, making it water-soluble.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-polar byproducts.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the this compound precipitates out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Synthetic workflow for this compound."

Potential Research Area I: Medicinal Chemistry - Targeting Protein Kinases

The 2,6-difluorophenyl motif is a privileged scaffold in the design of protein kinase inhibitors.[6] The two ortho-fluorine atoms can engage in favorable interactions with the hinge region of the ATP-binding pocket, a common feature across many kinases. This substitution pattern can also enforce a perpendicular orientation of the aromatic ring relative to a connected heterocycle, which can be crucial for accessing deep hydrophobic pockets.

Unexplored Opportunity: Inhibitors of Casein Kinase 2 (CK2) and PIM Kinases

Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are serine/threonine kinases that are overexpressed in a wide range of human cancers and are implicated in cell growth, proliferation, and survival.[7] The development of dual inhibitors or selective inhibitors for these targets is an active area of research. Benzoic acid derivatives have been successfully employed as scaffolds for CK2 and PIM inhibitors.[8]

Hypothesis: Amide derivatives of this compound coupled with appropriate heterocyclic amines can be designed as potent and selective inhibitors of CK2 and/or PIM kinases. The 2,6-difluoro moiety will serve as the hinge-binding element, while the 4-methyl group can be explored for interactions with a less conserved region of the ATP pocket to achieve selectivity.

Experimental Workflow

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for developing kinase inhibitors."

Protocol: Amide Synthesis

  • Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like Hydroxybenzotriazole (HOBt).

  • Stir for 20-30 minutes to form the activated ester.

  • Add the desired heterocyclic amine to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography or recrystallization.

Potential Research Area II: Material Science - Advanced Liquid Crystals

The field of liquid crystals (LCs) is continuously seeking materials with tailored properties for advanced display technologies.[9] Lateral fluorination of mesogenic (LC-forming) molecules is a well-established strategy to modulate key physical parameters such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity.[10][11] Benzoic acid derivatives are known to form liquid crystalline phases, often through the formation of hydrogen-bonded dimers.[12]

Hypothesis: Ester derivatives of this compound can serve as core components for novel liquid crystal materials with high positive or negative dielectric anisotropy. The two lateral fluorine atoms, with their strong dipole moments perpendicular to the long axis of the molecule, are expected to significantly influence the dielectric properties.[10] The 4-methyl group can help to disrupt crystal packing, potentially lowering melting points and broadening the liquid crystal phase range.

Unexplored Opportunity: High Δε Nematic and Smectic LCs

By esterifying the this compound with various fluorinated phenols or biphenyl alcohols, it is possible to design molecules with a strong overall dipole moment. The orientation of this dipole relative to the molecular axis will determine the sign and magnitude of the dielectric anisotropy, a critical parameter for the functioning of twisted nematic (TN) and vertically aligned (VA) liquid crystal displays.

Experimental Workflow

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for developing novel liquid crystals."

Protocol: Ester Synthesis (DCC/DMAP Coupling)

  • In a round-bottom flask, dissolve this compound, the desired mesogenic alcohol, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate.

  • Wash the filtrate with dilute acid, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization.

Summary and Future Outlook

The this compound scaffold represents a largely untapped resource for the development of novel, high-value molecules. Its synthesis via directed ortho-metalation is straightforward and scalable. The unique electronic and steric properties conferred by its substitution pattern make it an ideal candidate for two distinct and highly relevant fields of research:

  • In Medicinal Chemistry: As a core for developing next-generation kinase inhibitors, with the potential for high potency and selectivity.

  • In Material Science: As a building block for advanced liquid crystals with tailored dielectric properties for the next wave of display technologies.

The experimental workflows outlined in this guide provide a clear and logical path for researchers to begin exploring these exciting opportunities. The inherent versatility of the carboxylic acid functional group allows for the synthesis of a vast array of derivatives, ensuring a rich and fruitful area for future scientific discovery.

References

A Deep Dive into the Electronic Effects of Fluorine and Methyl Groups on Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Language of Electrons in Molecular Architecture

In the intricate world of drug design and molecular engineering, the ability to predictably tune the properties of a molecule is paramount. Among the most powerful tools in a chemist's arsenal is the strategic placement of functional groups to manipulate a molecule's electronic landscape. This guide provides a comprehensive exploration of the electronic effects of two common yet contrasting substituents—the highly electronegative fluorine atom and the electron-donating methyl group—on the reactivity and acidity of a foundational aromatic scaffold: benzoic acid.

Understanding these effects is not merely an academic exercise. The acidity of a molecule, quantified by its pKa, profoundly influences its solubility, membrane permeability, and receptor-binding interactions—critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. By dissecting the interplay of inductive, resonance, and steric effects, we can move beyond empirical observation to a rational, predictive model of molecular behavior.

This guide will delve into the fundamental principles governing these electronic perturbations, present quantitative data to illustrate their impact, and provide detailed experimental protocols for their measurement.

The Dichotomy of Fluorine: Inductive Powerhouse vs. Mesomeric Donor

The fluorine atom, owing to its supreme electronegativity, exerts a potent electron-withdrawing inductive effect (-I). This through-bond polarization of electron density is a primary driver of its influence on the benzoic acid ring.

  • Inductive Effect (-I): The fluorine atom pulls electron density away from the aromatic ring through the sigma bond network. This effect is strongest at the ortho position and diminishes with distance, impacting the meta and para positions to a lesser extent. This electron withdrawal stabilizes the conjugate base (benzoate anion) formed upon deprotonation of the carboxylic acid, thereby increasing its acidity (lowering the pKa).[1][2][3]

  • Mesomeric (Resonance) Effect (+M): Counterintuitively, the lone pairs on the fluorine atom can be donated into the aromatic π-system.[1][2] This electron-donating resonance effect (+M) opposes the inductive effect. However, for halogens, the inductive effect generally outweighs the mesomeric effect.[2] In the case of fluorine, the -I effect is particularly dominant.[2]

The net result is a complex interplay that is highly dependent on the substituent's position.

G cluster_F Fluorine's Electronic Effects cluster_Result Impact on Benzoic Acid F_Effects Fluorine Atom Inductive Strong Inductive Withdrawal (-I) F_Effects->Inductive Dominant Mesomeric Weak Mesomeric Donation (+M) F_Effects->Mesomeric Subordinate Anion Stabilization of Benzoate Anion Inductive->Anion Acidity Increased Acidity (Lower pKa) Anion->Acidity

Caption: Dominant inductive vs. weaker mesomeric effect of fluorine.

The Methyl Group: An Electron-Donating Influence

In contrast to fluorine, the methyl group is generally considered an electron-donating group. This behavior arises from two key effects:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, an effect that destabilizes the benzoate anion and thus decreases the acidity of benzoic acid (raises the pKa).[4][5]

  • Hyperconjugation (+H): This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a π-orbital.[6] In the context of a methyl-substituted benzene ring, hyperconjugation donates electron density to the aromatic system, further destabilizing the benzoate anion and decreasing acidity. This effect is operative when the methyl group is at the ortho or para position, but not the meta position.[7][8]

G cluster_Me Methyl Group's Electronic Effects cluster_Result_Me Impact on Benzoic Acid Me_Effects Methyl Group Inductive_Me Inductive Donation (+I) Me_Effects->Inductive_Me Hyperconjugation Hyperconjugation (+H) Me_Effects->Hyperconjugation at ortho/para Anion_Me Destabilization of Benzoate Anion Inductive_Me->Anion_Me Hyperconjugation->Anion_Me Acidity_Me Decreased Acidity (Higher pKa) Anion_Me->Acidity_Me G start Start prep_acid Prepare Benzoic Acid Solution start->prep_acid prep_base Prepare & Standardize NaOH start->prep_base titrate Titrate Acid with Base (Record pH vs. Volume) prep_acid->titrate prep_base->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot find_ep Determine Equivalence Point plot->find_ep find_half_ep Find Half-Equivalence Point find_ep->find_half_ep pka pH = pKa find_half_ep->pka

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2,6-Difluoro-4-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,6-difluoro-4-methylbenzoic acid and its key derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, where the strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. We will delve into the mechanistic principles behind the preferred synthetic strategies, focusing on Directed ortho-Metalation (DoM) as the most efficient and regioselective pathway. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols, causality-driven experimental choices, and comparative data to facilitate successful synthesis and further derivatization.

Introduction: The Significance of the 2,6-Difluoro-4-methylphenyl Moiety

The 2,6-difluorophenyl structural motif is a privileged scaffold in modern chemistry. The two fluorine atoms positioned ortho to a functional group exert a powerful stereoelectronic influence. They are strongly electron-withdrawing, which modulates the pKa of the benzoic acid, and their steric bulk can enforce specific conformations, which is critical for designing selective inhibitors or receptor ligands. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in-vivo half-life of drug candidates[1]. The addition of a para-methyl group provides a handle for further functionalization or can be a key element for target recognition. Consequently, robust and scalable synthetic access to this compound is a critical enabling step in numerous research and development programs.

Primary Synthetic Strategy: Directed ortho-Metalation (DoM)

The most direct and regiochemically precise method for synthesizing the target acid is through Directed ortho-Metalation (DoM). This strategy leverages the inherent ability of the fluorine atoms to direct deprotonation to an adjacent position.

Mechanistic Rationale

In the DoM reaction, a substituent on an aromatic ring, known as a Directing Metalating Group (DMG), coordinates to an organolithium base. This coordination acidifies the protons at the ortho position, facilitating their removal by the base to form a thermodynamically stable aryllithium intermediate[2][3].

Halogens, particularly fluorine, are effective DMGs. In the case of the starting material, 3,5-difluorotoluene , the C-H bond at the C2 position is flanked by two fluorine atoms. This positioning makes the C2 proton significantly more acidic than any other proton on the ring. Consequently, treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) results in highly selective deprotonation at this site, yielding the key 2,6-difluoro-4-methylphenyllithium intermediate[4][5]. This intermediate can then be trapped with a suitable electrophile, in this case, carbon dioxide, to form the desired carboxylic acid after an acidic workup.

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway via Directed ortho-Metalation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the regioselective carboxylation of 3,5-difluorotoluene. The causality for the stringent reaction conditions—anhydrous solvent and low temperature—stems from the high reactivity of the organolithium intermediate. It is a very strong base and will be quenched prematurely by protic sources like water, and it is thermally unstable, prone to decomposition at higher temperatures.

Materials & Equipment:

  • 3,5-Difluorotoluene (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂), crushed

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Workflow Diagram:

Protocol_Workflow A 1. Setup & Inerting - Assemble dry glassware - Purge with N₂ B 2. Reagent Addition - Add 3,5-difluorotoluene & THF - Cool to -78 °C A->B C 3. Lithiation - Add n-BuLi dropwise - Stir for 1-2 hours at -78 °C B->C D 4. Carboxylation (Quench) - Add crushed dry ice in excess - Allow to warm to RT overnight C->D E 5. Workup - Add 2 M HCl - Extract with Ethyl Acetate D->E F 6. Purification - Wash organic layer (H₂O, Brine) - Dry over MgSO₄, filter, concentrate E->F G 7. Isolation - Recrystallize or use column chromatography - Obtain pure product F->G

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. Add 3,5-difluorotoluene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 1-2 hours. Successful lithiation is often indicated by a color change.

  • Carboxylation: Carefully add an excess of freshly crushed dry ice to the reaction mixture in portions. The use of a large excess of CO₂ is crucial to outcompete any side reactions and drive the carboxylation to completion[6][7].

  • Warm-up: Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Quench & Acidification: Once at room temperature, cautiously quench the reaction by adding 2 M HCl. Stir until all solids have dissolved. The aqueous layer should be acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel column chromatography to yield pure this compound.

Data Summary Table:

ParameterCondition / ValueRationale / Citation
Starting Material3,5-DifluorotolueneCommercially available precursor with the correct substitution pattern.
Basen-ButyllithiumStrong, non-nucleophilic base for efficient deprotonation.[2]
Stoichiometry1.1 equivalents of n-BuLiA slight excess ensures complete conversion of the starting material.
SolventAnhydrous THFAprotic polar solvent, stabilizes the aryllithium intermediate.[2]
Temperature-78 °CPrevents base-catalyzed side reactions and decomposition of the intermediate.[4][8]
ElectrophileSolid CO₂ (Dry Ice)Readily available, efficient C1 source for carboxylation.[9]
Typical Yield75-90%Dependent on purity of reagents and strict adherence to anhydrous conditions.
Protocol 2: Synthesis of 2,6-Difluoro-4-methylbenzoyl Chloride

The carboxylic acid is readily converted into more reactive derivatives, such as the acyl chloride, which is a versatile precursor for amides and esters.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2-3 eq) or Oxalyl Chloride

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • To a solution of this compound in anhydrous DCM, add a catalytic drop of DMF.

  • Slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the evolution of gas (SO₂ and HCl).

  • Once the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2,6-difluoro-4-methylbenzoyl chloride is often used immediately in the next step without further purification.

Protocol 3: Synthesis of an Amide Derivative

This protocol demonstrates the synthesis of a representative amide from the acyl chloride.

Materials:

  • 2,6-Difluoro-4-methylbenzoyl chloride (1.0 eq)

  • Primary or secondary amine (e.g., morpholine, 1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine and triethylamine in anhydrous DCM and cool to 0 °C.

  • Add a solution of the crude 2,6-difluoro-4-methylbenzoyl chloride in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

Alternative Synthetic Considerations

While DoM is the most direct route, other strategies can be considered, particularly if the starting materials for DoM are unavailable or for specific industrial scale-ups.

  • Halogen-Metal Exchange: Starting from a brominated precursor, such as 2-bromo-1,5-difluoro-3-methylbenzene , treatment with n-BuLi or t-BuLi at low temperatures would generate the same aryllithium intermediate via halogen-metal exchange. This can sometimes be faster and more selective than direct deprotonation[10].

  • Grignard Reaction: The corresponding Grignard reagent, formed from 2-bromo-1,5-difluoro-3-methylbenzene and magnesium metal, can also be carboxylated with CO₂. However, the formation of Grignard reagents can be sensitive, and the DoM approach is often more reliable on a lab scale[9][10].

Conclusion

The synthesis of this compound is most effectively achieved through a Directed ortho-Metalation strategy starting from 3,5-difluorotoluene. This method offers excellent regioselectivity and high yields, provided that stringent anhydrous and low-temperature conditions are maintained. The resulting carboxylic acid is a versatile intermediate that can be readily converted into a variety of derivatives, such as esters and amides, via standard transformations. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers engaged in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Strategic Use of 2,6-Difluoro-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2,6-Difluoro-4-methylbenzoic acid as a strategic building block in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles governing its reactivity and provides detailed, field-tested protocols for its key transformations. Emphasis is placed on amide bond formation, esterification, and its role as a precursor to complex heterocyclic scaffolds, underscored by its pivotal application in the synthesis of the cardiac myosin inhibitor, Mavacamten.

Introduction: The Strategic Advantage of Fluorine Substitution

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound is a prime exemplar of a highly functionalized building block where the judicious placement of its substituents offers distinct advantages in synthesis.

The two ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. This electronic feature makes the carboxylic acid moiety more susceptible to nucleophilic attack, a crucial factor in amide and ester formation. Furthermore, the ortho-fluorine substituents contribute to the steric hindrance around the carbonyl group, which can influence reaction kinetics and selectivity. Understanding and leveraging these electronic and steric properties are paramount to successfully employing this building block in complex synthetic endeavors.

Core Applications and Synthetic Protocols

This section provides detailed protocols for the most common and impactful synthetic transformations of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. Due to the steric hindrance imparted by the ortho-fluoro substituents, direct amide coupling of this compound can be challenging. A more robust and widely applicable strategy involves the initial conversion of the carboxylic acid to the more reactive acyl chloride.

Workflow for Amide Bond Formation:

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 2,6-Difluoro-4- methylbenzoic Acid Acyl_Chloride 2,6-Difluoro-4- methylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF Reflux Amine Primary or Secondary Amine Acyl_Chloride->Amine Amide Target Amide Amine->Amide Base (e.g., Et₃N) Anhydrous Solvent

Caption: General workflow for the synthesis of amides from this compound.

Protocol 2.1.1: Synthesis of 2,6-Difluoro-4-methylbenzoyl chloride

  • Rationale: The conversion to the acyl chloride is a critical activation step that overcomes the steric hindrance of the parent carboxylic acid, enabling efficient reaction with a wide range of amines. Thionyl chloride is a common and effective reagent for this transformation, and the use of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Anhydrous toluene (or other inert solvent)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

    • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,6-difluoro-4-methylbenzoyl chloride is often used in the next step without further purification.

Protocol 2.1.2: General Procedure for Amide Synthesis from 2,6-Difluoro-4-methylbenzoyl chloride

  • Rationale: This protocol outlines the coupling of the activated acyl chloride with a primary or secondary amine. The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

  • Materials:

    • 2,6-Difluoro-4-methylbenzoyl chloride

    • Amine (primary or secondary)

    • Triethylamine (Et₃N) or other non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or other inert solvent

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2,6-difluoro-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Esterification: Accessing Another Class of Derivatives

Ester derivatives of this compound are valuable intermediates in their own right. The classical Fischer esterification, employing an excess of the alcohol in the presence of a strong acid catalyst, is a straightforward method for their synthesis.

Protocol 2.2.1: Fischer Esterification for the Synthesis of Isopropyl 2,6-Difluoro-4-methylbenzoate

  • Rationale: This method relies on driving the equilibrium towards the ester product by using a large excess of the alcohol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Materials:

    • This compound

    • Isopropanol (large excess)

    • Concentrated sulfuric acid (H₂SO₄), catalytic amount

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of isopropanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC or GC-MS.

    • After cooling to room temperature, remove the excess isopropanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography or distillation.

Table 1: Comparison of Reaction Conditions for Esterification

Ester ProductAlcoholCatalystTemperatureReaction TimeTypical Yield
Methyl EsterMethanolH₂SO₄Reflux6-12 hHigh
Ethyl EsterEthanolH₂SO₄Reflux8-16 hHigh
Isopropyl EsterIsopropanolH₂SO₄Reflux12-24 hModerate to High

Application in the Synthesis of Heterocyclic Scaffolds

The reactivity of the carboxylic acid moiety, combined with the electronic nature of the fluorinated aromatic ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and benzoxazinones. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that exhibit a broad range of pharmacological activities. A common synthetic route involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. While this compound is not a direct precursor, its derivatives, such as the corresponding 2-aminobenzoic acid, can be utilized. A more direct approach involves the reaction of an anthranilamide with an aldehyde.

Conceptual Pathway to Quinazolinones:

G Aminobenzoic_Acid 2-Amino-6-fluoro-4- methylbenzoic Acid Derivative Benzoxazinone Benzoxazinone Intermediate Aminobenzoic_Acid->Benzoxazinone Acetic Anhydride Reflux Quinazolinone Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Amine or Ammonia Heat

Caption: A general synthetic route to quinazolin-4(3H)-ones from an aminobenzoic acid precursor.

Protocol 3.1.1: Synthesis of a 2-Substituted Quinazolin-4(3H)-one from 2-Aminobenzamide

  • Rationale: This protocol illustrates a general and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones through the condensation of 2-aminobenzamide with various aldehydes. This method is often preferred for its operational simplicity and the wide availability of aldehyde building blocks.

  • Materials:

    • 2-Aminobenzamide (or a substituted derivative)

    • Aldehyde (aromatic or aliphatic)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.1 eq) in DMSO.

    • Heat the reaction mixture to 120-140 °C and stir for 2-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted quinazolin-4(3H)-one.[2]

Case Study: Synthesis of a Mavacamten Precursor

Mavacamten is a first-in-class cardiac myosin inhibitor for the treatment of obstructive hypertrophic cardiomyopathy. The synthesis of Mavacamten prominently features an amide bond formation between a pyrimidinedione moiety and an amine, which can be conceptually traced back to a carboxylic acid building block. While the exact industrial synthesis may vary, a plausible laboratory-scale synthesis of a key amide precursor would involve the coupling of this compound with (S)-1-phenylethanamine.

Protocol 4.1: Synthesis of N-((S)-1-phenylethyl)-2,6-difluoro-4-methylbenzamide

This protocol is an application of the general amide synthesis procedure (Protocols 2.1.1 and 2.1.2) to a specific, pharmaceutically relevant target.

  • Step 1: Synthesis of 2,6-Difluoro-4-methylbenzoyl chloride

    • Follow Protocol 2.1.1.

  • Step 2: Amide Coupling with (S)-1-phenylethanamine

    • Materials:

      • 2,6-Difluoro-4-methylbenzoyl chloride

      • (S)-1-phenylethanamine

      • Triethylamine

      • Anhydrous Dichloromethane

    • Procedure:

      • In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

      • Cool the solution to 0 °C.

      • Add a solution of 2,6-difluoro-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Work up the reaction as described in Protocol 2.1.2, step 5-7.

      • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-((S)-1-phenylethyl)-2,6-difluoro-4-methylbenzamide.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ortho-fluoro and para-methyl substituents, make it a strategic choice for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic campaigns, enabling the efficient construction of amide, ester, and heterocyclic motifs. The successful application of this building block in the synthesis of Mavacamten highlights its significance in the development of modern therapeutics.

References

Application Note & Protocol: Esterification of 2,6-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the esterification of 2,6-difluoro-4-methylbenzoic acid, a sterically hindered and electronically deactivated substrate. Esters of this acid are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. Due to the ortho-difluoro substitution, standard esterification procedures often result in low yields. This guide details two robust protocols: a modified Fischer-Speier esterification for large-scale synthesis and a Steglich esterification for mild, high-efficiency conversion of sensitive substrates. We provide in-depth explanations of the mechanistic rationale, step-by-step protocols, data tables, and troubleshooting advice to enable researchers to select and execute the optimal strategy for their specific needs.

Introduction and Strategic Considerations

This compound presents a significant challenge for esterification. The two fluorine atoms in the ortho positions to the carboxylic acid group create substantial steric hindrance, impeding the approach of the alcohol nucleophile.[1] Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the carbonyl carbon, making it less electrophilic.

Consequently, selecting an appropriate esterification method is critical. This guide presents two primary strategies to overcome these challenges:

  • Protocol 1: Modified Fischer-Speier Esterification. This classic acid-catalyzed method is cost-effective and suitable for large-scale reactions, especially with simple, unhindered alcohols like methanol or ethanol.[2][3][4] The key to success is using a large excess of the alcohol, which acts as both reactant and solvent, to drive the equilibrium towards the product.[5][6]

  • Protocol 2: Steglich Esterification (EDC/DMAP Coupling). This method is ideal for more complex, acid-sensitive, or sterically hindered alcohols.[7][8][9][10] It operates under mild, neutral conditions and utilizes a carbodiimide coupling agent (EDC) and a nucleophilic catalyst (DMAP) to activate the carboxylic acid, bypassing the need for high temperatures and strong acids.[8][10]

Reaction Principles and Mechanisms

A thorough understanding of the reaction mechanism is crucial for optimization and troubleshooting.

Fischer-Speier Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3][11] The mechanism proceeds through several equilibrium steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH Protonated_Acid Protonated Acid(Enhanced Electrophile) RCOOH->Protonated_Acid + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Water_Leaving Protonated Intermediate(H₂O is a good leaving group) Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification Mechanism

The Steglich esterification utilizes a different activation strategy that avoids harsh acidic conditions.

  • O-Acylisourea Formation: The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[10]

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea. DMAP is a superior nucleophile to the alcohol and rapidly forms an N-acylpyridinium intermediate ("active ester").[8][10] This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic N-acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the ester, releasing DMAP and the urea byproduct (which, in the case of EDC, is water-soluble).[12]

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_final Ester Formation RCOOH R-COOH Acylisourea O-Acylisourea(Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC DMAP DMAP ROH R'-OH Acylpyridinium N-Acylpyridinium Salt(Highly Activated) Acylisourea->Acylpyridinium + DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP Urea EDC-Urea(Water-Soluble)

Caption: Steglich Esterification Mechanism via EDC/DMAP.

Experimental Protocols

Protocol 1: Modified Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is optimized for producing the methyl ester, a common derivative.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
This compoundC₈H₆F₂O₂172.13-10.01.72 g
Methanol (MeOH), anhydrousCH₃OH32.040.792 g/mL61725 mL (large excess)
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.081.84 g/mL~100.5 mL (catalyst)
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--~100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.110.902 g/mL-~150 mL
Brine (Saturated NaCl)NaCl58.44--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--~2-3 g

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.72 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (25 mL). Stir the mixture until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (0.5 mL) down the condenser.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Cooling and Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (~100 mL).

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), water (1 x 50 mL), and brine (1 x 50 mL).[13] The basic wash removes any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure methyl 2,6-difluoro-4-methylbenzoate.[14][15]

Protocol 2: Steglich Esterification (General Alcohol)

This protocol is suitable for a broader range of alcohols under mild conditions.[8][16]

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
This compoundC₈H₆F₂O₂172.13-1.0172 mg
Alcohol (R-OH)---1.21.2 equiv
EDC·HCl (EDC)C₈H₁₈ClN₃191.70-1.5288 mg
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17-0.112 mg (catalyst)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.931.33 g/mL-10 mL
1M Hydrochloric Acid (HCl)HCl36.461 M-~20 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--~20 mL
Brine (Saturated NaCl)NaCl58.44--~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--~1-2 g

Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (172 mg, 1.0 mmol), the desired alcohol (1.2 mmol), and DMAP (12 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature until all solids dissolve.

  • Initiation: Cool the flask to 0°C in an ice bath. Add EDC·HCl (288 mg, 1.5 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The water-soluble urea byproduct will not be visible on the TLC plate.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 20 mL). The acidic wash removes DMAP and any unreacted EDC, while the basic wash removes any unreacted carboxylic acid.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow and Troubleshooting

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Protocol (Fischer vs. Steglich) reagents Assemble & Weigh Reagents start->reagents setup Set Up Glassware (Dry/Inert as needed) reagents->setup execute Execute Protocol Steps setup->execute monitor Monitor by TLC execute->monitor monitor->execute Incomplete quench Quench & Extract monitor->quench Reaction Complete wash Aqueous Washes (Acid/Base/Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Distillation) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General Experimental Workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (Both) Insufficient reaction time or temperature; Inactive catalyst/reagents.Increase reaction time. For Fischer, ensure reflux is maintained. For Steglich, ensure reagents (especially EDC) are not hydrolyzed. Use fresh, anhydrous solvents and reagents.
Low Conversion (Fischer) Water present in the reaction, shifting equilibrium left.Use anhydrous alcohol and reagents. Consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene.
Low Conversion (Steglich) Steric hindrance of the alcohol is too great; Inefficient activation.Increase EDC and DMAP loading slightly (e.g., 2.0 equiv EDC, 0.2 equiv DMAP). Increase reaction time or gently heat to 35-40°C.
Side Product Formation (Steglich) Rearrangement of O-acylisourea to N-acylurea.Ensure DMAP is added before or with EDC. This is the most common side product when the alcohol fails to react quickly.[10]
Product Hydrolysis during Workup Prolonged exposure to strong base (e.g., NaOH wash).Use a milder base like saturated NaHCO₃ for washes and minimize contact time.[13] Ensure the workup is performed promptly after the reaction is complete.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18] Perform all operations in a well-ventilated fume hood.[17][19]

  • Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care.

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

    • EDC·HCl: Can cause skin and eye irritation.[12]

    • DMAP: Toxic and readily absorbed through the skin. Handle with caution.

  • Procedures:

    • The neutralization of acidic solutions with sodium bicarbonate will produce CO₂ gas. Vent the separatory funnel frequently to release pressure.

References

Application Notes and Protocols for the Analysis of 2,6-Difluoro-4-methylbenzoic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,6-Difluoro-4-methylbenzoic Acid

This compound is a fluorinated aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methyl group, make it a valuable building block in the synthesis of novel compounds. As with any specialty chemical destined for high-value applications, rigorous analytical characterization is paramount to ensure purity, stability, and performance.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.

PropertyValueSource
Molecular Formula C8H6F2O2[1]
Molecular Weight 172.13 g/mol [1]
Appearance Solid
pKa (Predicted) ~3.5-4.0Inferred from similar structures[2][3]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile.Inferred from general benzoic acid properties[2]

The presence of the carboxylic acid group dictates its acidic nature, with the fluorine atoms increasing its acidity compared to non-fluorinated analogues like 4-methylbenzoic acid (pKa 4.26)[2]. This acidity is a critical consideration for both HPLC and GC-MS method development.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is an ideal technique for the direct analysis of this compound without the need for derivatization. The method described below leverages reversed-phase chromatography, which is well-suited for separating moderately polar compounds.

Scientific Rationale for HPLC Method Design

The choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating aromatic carboxylic acids[4][5]. The mobile phase, a mixture of an acidic aqueous solution and an organic modifier (acetonitrile), allows for the manipulation of the analyte's retention time. The addition of an acid, such as phosphoric acid, to the aqueous phase suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak. A Diode Array Detector (DAD) is selected for its ability to provide spectral information, aiding in peak identification and purity assessment[4][5].

HPLC Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • 0.45 µm membrane filters for solvent and sample filtration.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. HPLC Operating Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm (or λmax determined by DAD)
Run Time 15 minutes
Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their respective concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, and the tailing factor is between 0.8 and 1.5.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Dilute to Working Standards (1-100 µg/mL) Stock->Working Injection Inject into HPLC Working->Injection Sample Dissolve and Filter Sample Sample->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection at 230 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Detection->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For applications requiring higher sensitivity and specificity, or for the analysis of volatile impurities, GC-MS is the method of choice. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable ester.

Scientific Rationale for GC-MS Method Design

The carboxylic acid group of this compound must be derivatized to increase its volatility for GC analysis[6][7]. Esterification is a common and effective derivatization strategy for carboxylic acids[8]. In this protocol, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to form the trimethylsilyl (TMS) ester. This derivatization is rapid and produces a derivative with excellent chromatographic properties[9]. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule.

GC-MS Experimental Protocol

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Anhydrous pyridine or other suitable aprotic solvent.

2. Standard and Sample Preparation with Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions of this compound in an aprotic solvent like ethyl acetate. For derivatization, evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Derivatization Procedure:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature before injection.

3. GC-MS Operating Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Acquisition Mode Full Scan
Data Analysis
  • Identification: The TMS derivative of this compound is identified by its retention time and its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern.

  • Quantification: For quantitative analysis, a calibration curve can be constructed using the peak areas of the derivatized standards. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Solution Prepare Solution in Aprotic Solvent Evaporation Evaporate to Dryness Solution->Evaporation Reagents Add Pyridine and BSTFA + 1% TMCS Evaporation->Reagents Reaction Heat at 70°C for 30 min Reagents->Reaction Injection Inject into GC-MS Reaction->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Identification Identify by Retention Time and Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Detection->Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Part 3: Method Validation

Both the HPLC and GC-MS methods described should be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R2) and FDA guidelines[10][11][12][13][14].

Key Validation Parameters

A comprehensive method validation should assess the following parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[12][15]. This is typically demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[10][15]. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999[16][17].

  • Accuracy: The closeness of the test results obtained by the method to the true value[15][16]. It is often assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[17].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[15][16]. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) is typically expected to be ≤ 2% for the assay of a drug substance[12][17].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy[15][16].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[15].

Acceptance Criteria Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at the analyte's retention time
Robustness System suitability parameters met under varied conditions

Conclusion

The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of this compound. The HPLC method offers a straightforward and direct analysis, while the GC-MS method, with a necessary derivatization step, provides enhanced sensitivity and structural confirmation. The choice between these two techniques will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for confirmatory analysis. Proper method validation is essential to ensure the generation of accurate and defensible data in research, development, and quality control settings.

References

Application Notes and Protocols for 2,6-Difluoro-4-methylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Advanced Materials

In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful design principle. The unique properties of the carbon-fluorine bond—its high strength, polarity, and low polarizability—impart significant advantages to the resulting materials. 2,6-Difluoro-4-methylbenzoic acid is a versatile building block that leverages these attributes, offering a pathway to materials with tailored thermal stability, dielectric properties, and mesomorphic behavior. The presence of two ortho-fluorine atoms to the carboxylic acid group introduces significant steric and electronic effects, influencing molecular conformation and intermolecular interactions. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of liquid crystals and as a modifying agent in the formation of metal-organic frameworks (MOFs).

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in materials synthesis.

PropertyValueSource
CAS Number 1201597-23-0[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol ChemicalBook
Appearance White to off-white crystalline powder
Melting Point 155-159 °C
Solubility Soluble in many organic solvents such as THF, acetone, and methanol. Poorly soluble in water.

Application I: Synthesis of High-Performance Liquid Crystals

The 2,6-difluoro-4-methylphenyl moiety is an attractive core for the design of liquid crystalline materials. The difluoro substitution pattern can induce a lateral dipole moment, influencing the dielectric anisotropy of the resulting liquid crystal—a critical parameter for display applications. Furthermore, the steric hindrance provided by the ortho-fluorines can disrupt crystal packing, often leading to lower melting points and broader liquid crystalline temperature ranges.

Causality Behind Experimental Choices:

The synthesis of liquid crystals from this compound typically proceeds through its conversion to a more reactive derivative, such as an acid chloride or an ester. This is because the direct esterification or amidation of the carboxylic acid can require harsh conditions that may not be compatible with other functional groups on the coupling partner. Conversion to the acid chloride is a common and efficient strategy to facilitate the formation of ester or amide linkages under mild conditions.

The following protocol outlines a representative synthesis of a Schiff base liquid crystal. This class of liquid crystals is known for its straightforward synthesis and rich mesomorphic behavior. The protocol is adapted from established methods for the synthesis of fluorinated liquid crystals.[2]

Experimental Workflow: Liquid Crystal Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Esterification cluster_2 Schiff Base Condensation A This compound C 2,6-Difluoro-4-methylbenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Ester Intermediate C->F D 4-Alkoxyphenol D->F E Pyridine E->F Catalyst/Base G Reduction of Ester to Aldehyde (e.g., with DIBAL-H) F->G I Final Liquid Crystal G->I H 4-Alkoxyaniline H->I Ethanol, Acetic Acid (cat.)

Caption: Synthetic pathway for a Schiff base liquid crystal.

Protocol 1: Synthesis of a 2,6-Difluoro-4-methylphenyl-based Liquid Crystal

Part A: Synthesis of 2,6-Difluoro-4-methylbenzoyl chloride

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.0 mmol).

  • Addition of Thionyl Chloride: Under a nitrogen atmosphere, add thionyl chloride (10 mL, 137 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,6-difluoro-4-methylbenzoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.

Part B: Synthesis of the Ester Intermediate

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-octyloxyphenol (6.45 g, 29.0 mmol) and pyridine (2.5 mL, 31.0 mmol) in dry dichloromethane (100 mL).

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Dissolve the crude 2,6-difluoro-4-methylbenzoyl chloride from Part A in dry dichloromethane (50 mL) and add it dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Part C: Reduction to Aldehyde and Schiff Base Formation

Note: The following steps are based on a general procedure for the synthesis of Schiff base liquid crystals from an ester precursor.[2]

  • Reduction: The ester intermediate is reduced to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Schiff Base Condensation: The purified aldehyde is then condensed with a 4-alkoxyaniline (e.g., 4-ethoxyaniline) in ethanol with a catalytic amount of acetic acid. The reaction mixture is refluxed for 4-6 hours.

  • Isolation: Upon cooling, the Schiff base liquid crystal product typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • Purification and Characterization: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture). The mesomorphic properties (phase transition temperatures and textures) are then characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Application II: Modulator in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[3][4][5] The properties of MOFs can be finely tuned by varying the metal centers and organic linkers. Fluorinated benzoic acids, including 2,6-difluorobenzoic acid, have been successfully employed as "modulators" in MOF synthesis.[6][7] Modulators are compounds that compete with the primary linker for coordination to the metal clusters during MOF formation. This competition can influence the crystallinity, defect density, and particle size of the resulting MOF.

Causality Behind Experimental Choices:

The use of this compound as a modulator is predicated on its structural and electronic similarity to the primary linkers often used in MOF synthesis (e.g., terephthalic acid), but with a key difference: it is monofunctional with respect to forming the extended framework. The fluorine atoms can also influence the coordination chemistry at the metal cluster surface. By carefully controlling the concentration of the modulator relative to the primary linker, researchers can control the rate of nucleation and growth of the MOF crystals.

Logical Framework for Modulated MOF Synthesis

G cluster_0 Precursor Solution cluster_1 Competitive Coordination cluster_2 Crystal Growth and Termination A Metal Salt (e.g., ZrCl₄) E Metal Clusters A->E B Primary Linker (e.g., Terephthalic Acid) F Coordination of Primary Linker B->F C This compound (Modulator) G Coordination of Modulator C->G D Solvent (e.g., DMF) E->F E->G H Framework Extension F->H I Surface Capping G->I J Final MOF Crystals H->J I->J

Caption: Role of a modulator in MOF synthesis.

Protocol 2: Modulated Synthesis of a Zirconium-based MOF (UiO-66 Analogue)

This protocol is a general guideline adapted from literature procedures for the modulated synthesis of UiO-66, a well-studied zirconium-based MOF.

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, dissolve zirconium(IV) chloride (ZrCl₄, 125 mg, 0.54 mmol) and the primary linker, terephthalic acid (1,4-benzenedicarboxylic acid, 90 mg, 0.54 mmol), in N,N-dimethylformamide (DMF, 10 mL).

  • Addition of Modulator: To this solution, add a specific molar equivalent of this compound. The amount of modulator can be varied to study its effect on the final product (e.g., 10 to 100 equivalents with respect to ZrCl₄).

  • Solvothermal Synthesis: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation and Washing: After cooling the reaction to room temperature, a white crystalline powder should be present. Collect the solid by centrifugation or filtration. Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: To activate the MOF (i.e., remove residual solvent from the pores), heat the sample under vacuum at a suitable temperature (e.g., 150-200 °C) for several hours.

  • Characterization: The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystal structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the rational design of advanced materials. Its unique electronic and steric properties, imparted by the difluoro substitution pattern, provide a powerful tool for tuning the performance of liquid crystals and for controlling the synthesis of metal-organic frameworks. The protocols provided herein serve as a starting point for the exploration of new materials based on this fluorinated scaffold. Future research may focus on the synthesis of more complex liquid crystalline architectures, the incorporation of this moiety into high-performance polymers, and its use as a functional linker in the design of novel MOFs with tailored properties for applications in catalysis, sensing, and gas separation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,6-Difluoro-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Difluoro-4-methylbenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing this synthesis, focusing on the robust and highly regioselective method of Directed ortho-Metalation (DoM).

Part 1: The Strategic Approach: Directed ortho-Metalation (DoM)

The synthesis of this compound presents a classic challenge in regiocontrol. A naive approach might consider Friedel-Crafts type reactions, but these often yield complex isomeric mixtures that are difficult to separate. The chosen strategy, Directed ortho-Metalation (DoM), leverages the inherent electronic properties of the fluorine substituents to achieve precise functionalization.

In this pathway, the fluorine atoms on the 3,5-difluorotoluene starting material act as moderate Directed Metalation Groups (DMGs).[1] An organolithium base, such as n-butyllithium (n-BuLi), will preferentially abstract a proton from a position ortho to a fluorine atom due to a combination of inductive effects and coordination with the lithium cation.[2] This generates a specific aryllithium intermediate, which can then be trapped with an electrophile—in this case, carbon dioxide—to yield the desired carboxylic acid with high selectivity.

Overall Reaction Workflow

G cluster_0 Step 1: Lithiation (DoM) cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation A 3,5-Difluorotoluene C 2,6-Difluoro-4-methylphenyl lithium Intermediate A->C Deprotonation B n-Butyllithium (n-BuLi) THF, -78 °C E Lithium 2,6-difluoro-4- methylbenzoate Salt C->E Electrophilic Quench D Solid CO2 (Dry Ice) G 2,6-Difluoro-4-methylbenzoic acid (Product) E->G Protonation F Aqueous Acid (e.g., HCl)

Caption: Workflow for this compound synthesis via DoM.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous transformations and is designed to serve as a robust starting point for your experiments.[3]

Materials & Reagents:

  • 3,5-Difluorotoluene

  • n-Butyllithium (typically 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

  • Toluene or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a multi-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry all glassware under vacuum and backfill with inert gas to ensure a completely anhydrous environment.[4]

  • Initial Reaction Mixture: To the flask, add 3,5-difluorotoluene (1.0 equiv.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition rate is critical to prevent localized heating. Upon completion of the addition, stir the mixture at -78 °C for 1-2 hours. A color change (often to yellow, orange, or purple) typically indicates the formation of the aryllithium species.[3]

  • Carboxylation: Crush a generous amount of dry ice into a powder in a separate, dry beaker (use caution and appropriate PPE). Rapidly transfer the cold (-78 °C) aryllithium solution via a cannula onto the powdered dry ice, ensuring vigorous stirring of the CO₂ slurry. This is an "inverse quench" and is often preferred to minimize side reactions.

  • Quench and Warm-up: Allow the reaction mixture to slowly warm to room temperature. As the excess CO₂ sublimes, a thick slurry or solid will form.

  • Aqueous Workup: Once at room temperature, cautiously add water to quench any remaining reactive species. Add an organic solvent like diethyl ether or toluene to dissolve the organic components.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 2 M HCl until the pH is ~1-2. This protonates the carboxylate salt, rendering the product soluble in the organic layer. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., chloroform, hexanes/ethyl acetate) to afford the final this compound.[3]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction resulted in a near-quantitative recovery of my 3,5-difluorotoluene starting material. What is the most likely cause?

A1: This is a classic symptom of a failed lithiation step. The primary culprits are almost always moisture or inactive reagents.

  • Moisture Contamination: Organolithium reagents are exceptionally strong bases and will react instantly with any protic source, especially water, faster than they will deprotonate the aromatic ring.[5] Ensure your solvent (THF) is truly anhydrous, your glassware is meticulously flame-dried, and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).

  • Inactive n-Butyllithium: n-BuLi degrades upon exposure to air and moisture. If the bottle has been opened multiple times or stored improperly, its effective concentration will be lower than stated. It is best practice to titrate the n-BuLi solution (e.g., using the Gilman double titration method) before use to determine its active concentration.

  • Insufficient Reaction Time/Temperature: While less common, ensure the lithiation was stirred for a sufficient duration (1-2 hours) at the correct temperature (-78 °C) to allow the deprotonation to proceed to completion.

Q2: My yield is consistently low (~20-30%), not zero. Where should I focus my optimization efforts?

A2: A low, non-zero yield suggests the reaction is proceeding but is inefficient. Several parameters are critical for optimization.

  • Temperature Control: The stability of the aryllithium intermediate is paramount. If the temperature rises significantly above -70 °C during the n-BuLi addition, side reactions or decomposition can occur. Use a slow, controlled addition rate.

  • Stoichiometry: Ensure you are using a slight excess of n-BuLi (1.1-1.2 equivalents). An insufficient amount will lead to incomplete conversion of the starting material.

  • Carboxylation Efficiency: The carboxylation step can be a source of yield loss. Ensure you are using a large excess of high-purity, freshly crushed dry ice. An old block of dry ice can accumulate a layer of water ice on its surface from atmospheric condensation. The "inverse quench" method described in the protocol generally gives higher yields by keeping the aryllithium as the limiting reagent during the quench.

Troubleshooting Logic: Low Yield

G Start Low or No Yield Observed Q1 Recovered Starting Material? Start->Q1 A1 Check for Moisture: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere Q1->A1 Yes Q2 Incomplete Reaction or Side Products Observed? Q1->Q2 No A2 Verify Reagent Activity: - Titrate n-BuLi - Use fresh bottle A1->A2 A3 Optimize Lithiation: - Strict temp control (-78 °C) - Slow n-BuLi addition - Check stoichiometry (1.1-1.2 eq) Q2->A3 Yes A4 Optimize Carboxylation: - Use large excess of fresh CO2 - Employ 'inverse quench' method A3->A4 A5 Review Workup: - Ensure complete acidification (pH 1-2) - Perform multiple extractions A4->A5

Caption: Decision tree for troubleshooting low product yield.

Category 2: Impurities and Side Reactions

Q3: My crude NMR shows my desired product, but also significant impurities. What are common side products in this reaction?

A3: Besides unreacted starting material, several side products can form:

  • Benzylic Lithiation Product: While ortho lithiation is kinetically favored, prolonged reaction times or elevated temperatures can potentially lead to some deprotonation at the benzylic methyl group.[6] Carboxylation at this site would lead to 2-(3,5-difluorophenyl)acetic acid. Strict adherence to low temperatures minimizes this.

  • Product from Reaction with Hexanes: The n-BuLi reagent is supplied in hexanes. The aryllithium intermediate can potentially react with the hexane solvent, though this is generally a minor pathway at low temperatures.

  • Benzoic Acid (unsubstituted): If your dry ice is significantly contaminated with atmospheric water, the n-BuLi can be quenched to form butane, and any remaining aryllithium could be protonated. If there's a lithium-halogen exchange with any potential bromobenzene impurity from a previous reaction in the glassware, you could form benzoic acid after carboxylation.

Q4: I am having difficulty removing an impurity during purification. Could it be a dimer?

A4: While not the most common issue, coupling reactions can occur. If any oxygen is inadvertently introduced into the reaction, it can lead to the formation of phenolic impurities or oxidative coupling products, which can be challenging to separate from the desired carboxylic acid due to similar acidity. A Wurtz-Fittig type coupling of the aryllithium with any remaining alkyl halide (from the n-BuLi synthesis) can also occur, though this is less common. Ensure your inert gas purge is effective before starting the reaction.

Category 3: Reaction Execution and Workup

Q5: Is there a way to confirm the formation of the aryllithium intermediate before the carboxylation step?

A5: Yes, this is an excellent practice for troubleshooting or optimizing a new reaction. Before the full-scale carboxylation, you can pause the stirring, allow the solids to settle, and carefully extract a small aliquot (~0.1 mL) of the supernatant via syringe. Quench this aliquot in a separate vial containing a deuterated electrophile, such as D₂O or MeOD. Analysis of this mini-quench by ¹H NMR should show a significant reduction in the signal corresponding to the proton at the 2-position of 3,5-difluorotoluene, confirming that deprotonation has occurred at the desired site.

Q6: My workup is forming a persistent emulsion during the extraction. How can I resolve this?

A6: Emulsions are common during the workup of reactions that generate fine precipitates or salts.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.

  • Filter: If a fine solid is causing the emulsion, you can try filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) before separating the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes will allow the layers to separate. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent emulsion formation.

Part 4: Key Parameter Summary

ParameterRecommended SettingRationale & Impact on Reaction
Temperature -78 °C (Dry Ice/Acetone)Critical. Prevents intermediate decomposition and side reactions like benzylic lithiation. Higher temperatures drastically reduce yield.[6]
Solvent Purity Anhydrous THF (<50 ppm H₂O)Critical. Prevents immediate quenching of the highly basic n-BuLi reagent.[5]
n-BuLi Stoichiometry 1.1 - 1.2 equivalentsEnsures complete deprotonation of the starting material. Excess is needed to account for any trace impurities.
Reaction Time 1 - 2 hours (post-addition)Allows the kinetically controlled deprotonation to reach completion.
CO₂ Quench Method Inverse Quench onto excess solid CO₂Minimizes side reactions of the aryllithium with the carboxylate product. Ensures CO₂ is not the limiting reagent.[7]
Workup pH pH 1-2Ensures complete protonation of the lithium carboxylate salt to the free carboxylic acid, enabling efficient extraction into the organic phase.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 2,6-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The two most prevalent and scalable methods for synthesizing this compound are:

  • Directed ortho-Lithiation followed by Carboxylation: This route typically starts from 1,3-difluoro-5-methylbenzene (2,4-difluorotoluene). The substrate is treated with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures to selectively deprotonate the position between the two fluorine atoms. This is followed by quenching the resulting aryllithium species with solid carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified to yield the final product.[1]

  • Grignard Reaction followed by Carboxylation: This classic approach involves the formation of a Grignard reagent from a suitable precursor, such as 2-bromo-1,5-difluoro-3-methylbenzene. The organomagnesium halide is then reacted with carbon dioxide, followed by an acidic workup to produce the desired carboxylic acid.[2][3]

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Scaling up the synthesis of this compound requires stringent safety protocols due to the hazardous nature of the reagents and reactions:

  • Pyrophoric Reagents: n-Butyllithium, commonly used in the lithiation route, is highly pyrophoric and will ignite on contact with air. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Exothermic Reactions: The formation of both aryllithium and Grignard reagents is highly exothermic.[4] It is crucial to have efficient cooling systems and to control the rate of reagent addition to prevent runaway reactions.

  • Reactive Intermediates: Organolithium and Grignard reagents are extremely reactive towards protic sources, including water, alcohols, and even atmospheric moisture. Rigorous drying of all glassware, solvents, and starting materials is essential.

  • Pressure Build-up: Quenching the reaction with solid carbon dioxide can lead to a rapid sublimation of CO2, causing a significant pressure build-up if not performed in an open or well-vented system.

Q3: How can I monitor the progress of the reaction?

A3: Reaction monitoring is crucial for determining the completion of the lithiation or Grignard formation and the subsequent carboxylation. The most common techniques are:

  • Thin Layer Chromatography (TLC): A simple and effective method to track the consumption of the starting material. A sample of the reaction mixture can be quenched with a proton source (e.g., methanol) before spotting on a TLC plate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the conversion of the starting material and the formation of any byproducts.

  • In-process NMR: For larger scale reactions, in-process NMR can provide real-time data on the reaction progress without the need for sampling.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Probable Cause Proposed Solution Scientific Rationale
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry starting materials.Organolithium and Grignard reagents are strong bases and will be quenched by even trace amounts of water, preventing the desired reaction.
Inactive Grignard Reagent Initiate the Grignard reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane. Use freshly crushed magnesium turnings.The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Initiators help to activate the surface and start the reaction.[2]
Incorrect Reaction Temperature For lithiation, maintain a cryogenic temperature (e.g., -78 °C) during the addition of n-butyllithium. For Grignard formation, gentle heating may be required for initiation, followed by cooling to control the exotherm.The stability of the aryllithium intermediate is highly temperature-dependent. At higher temperatures, side reactions and decomposition can occur. Grignard reagent formation can be sluggish and may require initial heating.
Inefficient Carboxylation Use freshly crushed, high-purity dry ice. Pour the organometallic solution onto a large excess of crushed dry ice with vigorous stirring.A layer of water ice can form on the surface of old dry ice, which will quench the reactive intermediate. A large excess of CO2 ensures complete carboxylation.[2]
Problem 2: Formation of Significant Impurities
Probable Cause Proposed Solution Scientific Rationale
Formation of Biphenyl Byproducts (in Grignard route) Use a dilute solution of the aryl halide and add it slowly to the magnesium turnings. Avoid high temperatures.The Wurtz-type coupling of the aryl halide with the Grignard reagent to form a biphenyl is a common side reaction, which is favored at higher concentrations and temperatures.
Formation of Isomeric Benzoic Acids Ensure the starting material is pure. In the lithiation route, the regioselectivity is generally high due to the directing effect of the fluorine atoms.Impurities in the starting material will lead to the formation of corresponding impurities in the final product.
Unreacted Starting Material Increase the molar equivalent of the organolithium or magnesium. Ensure efficient mixing to break up any clumps of the metal.Incomplete reaction can be due to insufficient reagent or poor mass transfer, especially on a larger scale.
Problem 3: Difficulties in Product Purification
Probable Cause Proposed Solution Scientific Rationale
Emulsion Formation during Workup Add a saturated solution of ammonium chloride during the aqueous workup. If an emulsion persists, filtration through a pad of celite may be necessary.The formation of magnesium salts during the workup of a Grignard reaction can lead to emulsions. Ammonium chloride helps to break these emulsions.
Product is an Oil or Gummy Solid If recrystallization is difficult, consider purification by column chromatography or conversion to a salt followed by recrystallization and then regeneration of the free acid.The presence of impurities can inhibit crystallization. Purification via a salt can be an effective way to remove non-acidic impurities.[5]
Co-precipitation of Impurities During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. A two-solvent recrystallization system may be necessary.Rapid cooling can trap impurities within the crystal lattice. A carefully chosen solvent system can help to selectively crystallize the desired product.

Key Experimental Parameters

ParameterLithiation RouteGrignard Route
Starting Material 1,3-Difluoro-5-methylbenzene2-Bromo-1,5-difluoro-3-methylbenzene
Key Reagents n-Butyllithium, Solid CO2Magnesium, Solid CO2
Solvent Anhydrous THF, Diethyl etherAnhydrous THF, Diethyl ether
Temperature -78 °C to -50 °CRoom temperature to reflux
Typical Yield Can be high (>80%)Variable, often moderate to high
Purity Generally highMay contain biphenyl impurities

Experimental Workflow

Synthesis via Directed ortho-Lithiation

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware charge_flask Charge flask with starting material and solvent under Argon prep_glass->charge_flask prep_solvent Anhydrous THF prep_solvent->charge_flask prep_sm 1,3-Difluoro-5-methylbenzene prep_sm->charge_flask cool Cool to -78 °C charge_flask->cool add_nBuLi Slowly add n-BuLi cool->add_nBuLi stir Stir for 1-2 hours add_nBuLi->stir quench Pour onto excess crushed dry ice stir->quench warm Warm to room temperature quench->warm add_water Add water warm->add_water separate_layers Separate layers add_water->separate_layers acidify Acidify aqueous layer with HCl separate_layers->acidify filter Filter precipitate acidify->filter recrystallize Recrystallize filter->recrystallize

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

References

Technical Support Center: Synthesis of 2,6-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,6-Difluoro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. We aim to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and effective strategy involves the directed ortho-lithiation of 3,5-difluorotoluene, followed by carboxylation with carbon dioxide (dry ice). The two fluorine atoms strongly acidify the protons at the C2 and C6 positions, facilitating selective deprotonation by a strong base like n-butyllithium (n-BuLi). This approach is advantageous due to the relatively low cost and availability of the starting materials.

Q2: What are the most common impurities I should expect?

The impurity profile can vary, but typically includes:

  • Unreacted Starting Material: Residual 3,5-difluorotoluene.

  • Positional Isomers: While the ortho-directing effect of the fluorine atoms is strong, minor amounts of other isomers can sometimes form.

  • Solvent-Related Byproducts: Byproducts arising from the reaction of the organolithium reagent with the solvent (e.g., tetrahydrofuran).

  • Over-lithiated Species: In some cases, dilithiation can occur, leading to dicarboxylic acid impurities, though this is less common under controlled conditions.

Q3: What are the critical safety precautions for this synthesis?

The primary hazards are associated with the use of n-butyllithium, which is a pyrophoric reagent (ignites spontaneously in air).

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Moisture will rapidly quench the organolithium reagent, drastically reducing yield.

  • Proper Handling of n-BuLi: Use proper syringe and cannula techniques for transferring n-BuLi. Work in a fume hood and have an appropriate fire extinguisher (Class D for metal fires) readily available.

  • Low Temperatures: The lithiation step is highly exothermic and must be performed at low temperatures (typically -78 °C, using a dry ice/acetone bath) to prevent side reactions and thermal decomposition.[1]

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem Area 1: Low Reaction Yield

Q: My reaction yield is consistently below 40%. What are the most likely causes and how can I fix them?

A: Low yields in this synthesis almost always trace back to issues with the formation or stability of the key organolithium intermediate. Here are the primary factors to investigate:

Potential Cause Explanation Recommended Solution
Moisture Contamination Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water, protonating back to the starting material.Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Incomplete Lithiation The reaction between n-BuLi and 3,5-difluorotoluene may not have gone to completion. This can be due to poor reagent quality, incorrect stoichiometry, or insufficient reaction time.Titrate your n-BuLi solution before use to determine its exact molarity. Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents). Allow the lithiation to stir at -78°C for at least 1-2 hours to ensure full conversion.
Inefficient Carboxylation The reaction of the aryllithium species with CO₂ can be inefficient if not performed correctly. Gaseous CO₂ from a cylinder can be slow to react.The most reliable method is to pour the cold aryllithium solution onto a large excess of freshly crushed dry ice.[1] This ensures the CO₂ is in high concentration at the point of reaction. Do not add dry ice to the reaction flask, as this can create a localized warming effect from the sublimation, leading to side reactions.
Incorrect Reaction Temperature Allowing the reaction to warm up prematurely after n-BuLi addition can lead to side reactions, such as reaction with the THF solvent.Maintain the temperature at -78°C throughout the n-BuLi addition and for the subsequent stirring period. Use a well-insulated bath and monitor the internal temperature if possible.
Problem Area 2: Product Purity

Q: My crude product shows multiple spots on TLC and complex NMR signals. How do I identify and minimize these impurities?

A: Impurities often arise from the factors mentioned above, but their presence necessitates a robust purification strategy.

Q: My primary purification method, recrystallization, is failing to yield pure crystals. What should I do?

A: Recrystallization is an excellent method for removing minor impurities but can be challenging if the impurities have similar solubility profiles to the product.[2][3]

Recrystallization Issue Explanation Recommended Solution
No Crystals Form The solution may be too dilute (too much solvent added) or supersaturation has not been achieved.If too much solvent was added, carefully evaporate a portion and allow it to cool again. To induce crystallization, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of pure product.[2]
Oiling Out The product is precipitating as a liquid phase instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool much more slowly by insulating the flask.
Poor Purity Improvement The chosen solvent system does not effectively differentiate between the product and the impurity in terms of solubility.A different solvent system is required. Screen for solvents where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity is either very soluble or very insoluble at all temperatures. Common solvents for benzoic acids include water, ethanol/water mixtures, or hexane/ethyl acetate.[2][4]

Q: When should I consider using column chromatography instead of recrystallization?

A: Column chromatography is the preferred method when dealing with impurities that are structurally very similar to the desired product, such as positional isomers, which may co-crystallize.[5] It is a more powerful, albeit more labor-intensive, technique for separating compounds with small differences in polarity. A patent for a similar synthesis of fluorinated benzoic acids notes the use of recrystallization to separate o- and p-isomers, indicating that for some systems, this may be sufficient.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on established organometallic procedures for analogous compounds.[7]

Materials:

  • 3,5-Difluorotoluene

  • n-Butyllithium (solution in hexanes, ~2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Place the flask under a positive pressure of inert gas. Add 3,5-difluorotoluene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice. Rapidly pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. Caution: Rapid sublimation of CO₂ will occur.

  • Quench & Workup: Allow the mixture to warm to room temperature. The CO₂ will sublimate, leaving a slurry. Quench the reaction by slowly adding 3M HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., a hexane/ethyl acetate mixture) dropwise. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[4]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.

  • Crystallization: Once the flask has reached room temperature, cool it further in an ice-water bath for 20-30 minutes to maximize crystal formation.[2]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Workflows

SynthesisWorkflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Workup & Isolation Start Flame-Dried Glassware Reagents Add 3,5-Difluorotoluene & Anhydrous THF Start->Reagents Cooling Cool to -78 °C Reagents->Cooling Lithiation Add n-BuLi (1.1 eq) Stir for 2h @ -78 °C Cooling->Lithiation Carboxylation Pour onto excess crushed Dry Ice Lithiation->Carboxylation Quench Warm to RT Quench with 3M HCl Carboxylation->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Wash & Dry (Brine, MgSO4) Extraction->Drying Isolation Filter & Concentrate Drying->Isolation Crude Crude Product Isolation->Crude

Caption: Synthetic workflow for this compound.

PurificationDecisionTree Start Crude Product Analysis (TLC, NMR) PurityCheck Are impurities structurally similar (e.g., isomers)? Start->PurityCheck Recrystallize Purify by Recrystallization PurityCheck->Recrystallize No Column Purify by Column Chromatography PurityCheck->Column Yes FinalProduct Pure Product Recrystallize->FinalProduct Column->FinalProduct

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthetic reactions involving this sterically hindered and electron-deficient aromatic carboxylic acid. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal results in your research.

Introduction to the Challenges

This compound presents a unique set of challenges in chemical synthesis. The two fluorine atoms in the ortho positions to the carboxylic acid group create significant steric hindrance, which can impede the approach of reagents to the carboxyl group.[1][2] This steric bulk makes standard reaction conditions for transformations like amide coupling and esterification less effective. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this substrate are a common issue, primarily due to the steric hindrance around the carboxylic acid.[3][4] Standard coupling reagents may not be effective enough to overcome this steric barrier. Here’s a breakdown of potential causes and solutions:

  • Inadequate Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid.[5] For sterically hindered acids, more potent activating agents are often required.

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than standard carbodiimides like DCC or EDC for hindered substrates.[3][6] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial.

    • Solution:

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Consider running the reaction at elevated temperatures (e.g., 50-80 °C) or using microwave irradiation.[6]

      • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices.

      • Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions.[7]

  • Order of Reagent Addition: Pre-activation of the carboxylic acid is often beneficial.

    • Solution: Dissolve the this compound, coupling reagent, and base in your chosen solvent and stir for 15-30 minutes before adding the amine.[7] This allows for the formation of the activated intermediate without premature reaction with the amine.

Here is a workflow to guide your troubleshooting process for amide coupling:

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_reagents Are you using a potent coupling reagent (e.g., HATU, PyBOP)? start->check_reagents no_reagents Switch to a stronger coupling reagent like HATU or PyBOP. check_reagents->no_reagents No yes_reagents Yes check_reagents->yes_reagents check_conditions Are your reaction conditions optimized (Temperature, Solvent, Base)? no_reagents->check_conditions yes_reagents->check_conditions no_conditions Increase temperature, use a polar aprotic solvent (DMF), and a hindered base (DIPEA). check_conditions->no_conditions No yes_conditions Yes check_conditions->yes_conditions check_preactivation Are you pre-activating the carboxylic acid? no_conditions->check_preactivation yes_conditions->check_preactivation no_preactivation Pre-activate the acid with the coupling reagent and base for 15-30 min before adding the amine. check_preactivation->no_preactivation No yes_preactivation Yes check_preactivation->yes_preactivation final_check Consider alternative methods like conversion to acyl chloride. no_preactivation->final_check yes_preactivation->final_check

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Question 2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

Answer:

Seeing unreacted starting material is a clear indication that the reaction is not going to completion. Here are some strategies to address this:

  • Increase Reagent Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.2-1.5 equivalents) can help drive the reaction forward. If one of your starting materials is significantly cheaper, using a larger excess of that component can be a cost-effective strategy.[8]

  • Prolonged Reaction Time: Sterically hindered reactions are often slow. Monitor your reaction over a longer period (e.g., 24-48 hours) to ensure it has reached completion.

  • Alternative Activation: Acyl Chloride Formation: If coupling reagents fail, converting the carboxylic acid to the more reactive acyl chloride can be an effective strategy.

    • Protocol: Treat this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The resulting acyl chloride can then be reacted with the amine in the presence of a non-nucleophilic base.

ParameterStandard ConditionsRecommended for Hindered Acid
Coupling Reagent EDC, DCCHATU, HBTU, PyBOP
Temperature Room TemperatureRoom Temperature to 80 °C
Base Triethylamine (TEA)DIPEA, 2,4,6-Collidine
Activation In-situ with aminePre-activation (15-30 min)

Table 1: Comparison of standard and recommended conditions for amide coupling.

Esterification Reactions

Question 3: I am struggling with the esterification of this compound. What methods are most effective?

Answer:

Similar to amide coupling, direct esterification of this compound is challenging due to steric hindrance.

  • Acid-Catalyzed Esterification (Fischer Esterification): This classic method, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is often very slow and may require harsh conditions for this substrate.

  • Carbodiimide-Mediated Esterification: Using a carbodiimide like DCC or EDC in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be more effective than Fischer esterification under milder conditions.

  • Acyl Chloride Intermediate: As with amide synthesis, converting the carboxylic acid to its acyl chloride and then reacting it with the desired alcohol is a highly reliable method for sterically hindered substrates.

  • Heterogeneous Catalysis: Recent studies have shown that certain heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66-NH₂, can effectively catalyze the esterification of fluorinated benzoic acids.[9][10] This method offers the advantage of easy catalyst separation and reuse.[9]

Esterification_Strategies start Esterification of this compound fischer Fischer Esterification (Acid Catalyst, Heat) start->fischer Classic, but often slow carbodiimide Carbodiimide Method (DCC/EDC, DMAP) start->carbodiimide Milder Conditions acyl_chloride Acyl Chloride Intermediate (SOCl₂, (COCl)₂) start->acyl_chloride Highly Reactive Intermediate mof Heterogeneous Catalysis (e.g., UiO-66-NH₂) start->mof Modern, Reusable Catalyst

Caption: Overview of esterification strategies for hindered benzoic acids.

Purification and Side Reactions

Question 4: I am having difficulty purifying my product. What are some common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reagents.

  • Unreacted this compound: This can often be removed by a basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during the workup. The carboxylate salt formed will be water-soluble.

  • Coupling Reagent Byproducts:

    • Urea Byproducts (from DCC/EDC): The byproduct from DCC, dicyclohexylurea (DCU), is often insoluble in many organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble and can be removed during the aqueous workup.[6]

    • HATU/HBTU Byproducts: These are generally water-soluble and can be removed with an aqueous wash.

  • Recrystallization: This is a powerful purification technique for solid products. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[11]

  • Chromatography: If all else fails, column chromatography on silica gel is a reliable method for separating your desired product from impurities.

Question 5: Are there any common side reactions I should be aware of?

Answer:

While the steric hindrance of this compound can be a challenge, it also helps to prevent some side reactions. However, there are still a few to consider:

  • Over-activation: In some cases, especially with highly reactive coupling agents, the activated intermediate can be susceptible to decomposition or side reactions if it does not react with the nucleophile in a timely manner.

  • Epimerization: If your amine or carboxylic acid contains a chiral center adjacent to the reacting functional group, there is a risk of epimerization, especially if the reaction is run at high temperatures or with a strong base for an extended period. Using additives like HOBt or OxymaPure can help to suppress racemization.[3]

Safety Information

This compound is an irritant.[12] Always handle this chemical in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] Consult the Safety Data Sheet (SDS) for complete safety information.[13][14]

References

Preventing decomposition of 2,6-Difluoro-4-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Decomposition and Maximizing Reaction Success

Welcome to the technical support center for 2,6-Difluoro-4-methylbenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties, conferred by the ortho-difluoro substitution, can present challenges during synthetic manipulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust strategies for preventing decomposition and ensuring successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary decomposition pathway for this compound, and under what conditions does it occur?

A1: The most significant non-destructive pathway to consider is decarboxylation.

The C-F bonds on the aromatic ring are highly stable; however, the carboxylic acid group can be susceptible to decarboxylation (loss of CO₂) under specific, typically harsh, conditions. While generally stable under standard laboratory handling, decomposition can be initiated by:

  • High Temperatures: Thermal decarboxylation can occur at elevated temperatures, often exceeding 140-150 °C. The high activation barrier for this process means it is not a concern during typical reaction conditions at or near room temperature.[1]

  • Photochemical Conditions: Recent studies have shown that benzoic acids can undergo photo-induced decarboxylation, particularly in the presence of a copper catalyst and light (e.g., 365 nm), to generate aryl radicals.[2][3] This specific reactivity is exploited in certain synthetic methods but highlights a potential liability if similar conditions are unintentionally met.[4][5]

Key Takeaway: Avoid prolonged exposure to high heat. Unless you are intentionally running a photoredox reaction, light-induced decomposition is unlikely. Standard laboratory lighting poses no significant risk.

Q2: My amide coupling reaction with this compound is failing or giving very low yields. What is going wrong?

A2: The primary culprit is steric hindrance from the two ortho-fluorine atoms, which impedes the approach of the amine to the activated carbonyl center.

The fluorine atoms flank the carboxylic acid, creating a sterically congested environment. This makes both the activation of the acid and the subsequent nucleophilic attack by the amine more difficult than for an unsubstituted benzoic acid.

G start Low/No Amide Product check_activation LC-MS Analysis: Is activated intermediate (e.g., O-acylisourea) forming? start->check_activation no_activation Problem: Incomplete Activation check_activation->no_activation No yes_activation Problem: Ineffective Nucleophilic Attack check_activation->yes_activation Yes solution_activation Solution: 1. Switch to a more potent coupling reagent (HATU, T3P). 2. Increase pre-activation time to 30-60 min. 3. Ensure anhydrous conditions. no_activation->solution_activation solution_attack Solution: 1. Increase reaction time (24-48h). 2. Gently warm the reaction (40-50°C). 3. Add a non-nucleophilic catalyst (e.g., DMAP, 0.1 eq). 4. Check amine nucleophilicity (consider stronger base if pKa is low). yes_activation->solution_attack

Caption: Troubleshooting workflow for challenging amide couplings.

This protocol is designed to overcome the steric hindrance associated with 2,6-difluoro-substituted benzoic acids.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

  • Activation: Add the coupling reagent HATU (1.1 equivalents) followed by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.5 equivalents).[6]

  • Pre-Activation Stir: Stir the mixture at room temperature for 30-45 minutes. This "pre-activation" step is critical for forming the activated HOBt ester before the amine is introduced.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (12-24 hours) for completion.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentProsCons for this SubstrateRecommendation
EDC/HOBt Cost-effective, common.May be too slow to activate the sterically hindered acid.Use as a first attempt; if it fails, move to a stronger reagent.[6]
HATU/HBTU Highly efficient, fast activation.More expensive, can form guanidinium by-products if amine is added first.Highly Recommended. The go-to choice for difficult couplings.[7][8]
T3P® (Propylphosphonic Anhydride) Excellent for low epimerization, easy workup.Often requires a stoichiometric amount of base.A very strong alternative to HATU, known for clean reactions.[7]
SOCl₂ / Oxalyl Chloride Forms highly reactive acid chloride.Harsh conditions (heat may be required), can generate acidic by-products (HCl) that protonate the amine.[9]Use as a last resort if other methods fail.
Q3: When should I use a protecting group for the carboxylic acid, and what are the best options?

A3: Protection is necessary when you plan to perform a reaction that is incompatible with a free carboxylic acid. The acidic proton and the electrophilic carbonyl carbon can interfere with many common reagents.

Protect the carboxylic acid if your synthesis involves:

  • Strong Bases or Nucleophiles: Reagents like Grignards, organolithiums, or strong non-nucleophilic bases (e.g., LDA, NaH) will be quenched by the acidic proton.[10]

  • Reducing Agents: Reagents like LiAlH₄ will reduce the carboxylic acid.

  • Other Electrophilic Reactions: If you need to modify another part of the molecule and want to prevent the carboxylate from acting as a competing nucleophile.

G start Need to Protect -COOH q_stability Are subsequent steps sensitive to acid? start->q_stability q_base_stability Are subsequent steps sensitive to strong base? q_stability->q_base_stability Yes pg_tbu Use tert-Butyl (tBu) Ester (Cleaved with TFA) q_stability->pg_tbu No q_h2_stability Are subsequent steps sensitive to hydrogenolysis? q_base_stability->q_h2_stability Yes pg_methyl Use Methyl (Me) Ester (Cleaved with NaOH/LiOH) q_base_stability->pg_methyl No q_h2_stability->pg_tbu Yes (Re-evaluate) pg_benzyl Use Benzyl (Bn) Ester (Cleaved with H₂, Pd/C) q_h2_stability->pg_benzyl No

Caption: Decision tree for choosing a suitable carboxylic acid protecting group.

Protecting GroupFormation MethodStabilityCleavage (Deprotection)Reference
Methyl Ester MeOH, H₂SO₄ (cat.) OR MeI, K₂CO₃Stable to acid, mild base, hydrogenolysis.Strong base (LiOH, NaOH), then acidic workup.[11][12]
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ (cat.)Stable to base, hydrogenolysis, mild acid.Strong acid (TFA, HCl in dioxane).[10][11]
Benzyl (Bn) Ester Benzyl bromide, K₂CO₃Stable to acid and base.Catalytic Hydrogenolysis (H₂, Pd/C).[11][13]
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleLow stability; sensitive to acid, base, and fluoride.Mild acid (AcOH) or fluoride source (TBAF).[11]
  • Preparation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or Acetone.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent: Add benzyl bromide (Bn-Br, 1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours until TLC/LC-MS indicates full conversion.

  • Work-up: Filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

References

Technical Support Center: Catalyst Selection for Reactions with 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the catalytic challenges and opportunities presented by 2,6-Difluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this unique fluorinated building block in their synthetic endeavors. The strategic placement of two ortho-fluorine atoms and a para-methyl group imparts distinct electronic and steric properties that require careful consideration in catalyst selection and reaction optimization.

This resource provides in-depth, field-proven insights into common synthetic transformations, offering troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The Structural & Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay of its substituents. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid proton.[1][2] However, these fluorine atoms also introduce significant steric hindrance around the carboxylic acid moiety, which can impede the approach of catalysts and reagents.[2][3] The para-methyl group, being electron-donating, has a lesser electronic impact compared to the ortho-fluorines but can influence the overall electronic nature of the aromatic ring. Understanding these competing effects is paramount for rational catalyst selection.

Frequently Asked Questions (FAQs)

Q1: Why are standard esterification methods (e.g., Fischer esterification) often inefficient for this compound?

A1: Standard acid-catalyzed esterification methods are often sluggish due to the significant steric hindrance posed by the two ortho-fluorine atoms.[4][5] These bulky substituents shield the carbonyl carbon from nucleophilic attack by the alcohol. To overcome this, more potent activation methods are required. Utilizing highly active dehydration catalysts such as bulky diarylammonium pentafluorobenzenesulfonates or employing coupling reagents that form a more reactive intermediate are effective strategies.[4]

Q2: What are the key considerations for choosing a palladium catalyst for cross-coupling reactions involving derivatives of this compound?

A2: For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the choice of both the palladium precursor and the ligand is critical. Due to the steric hindrance and electron-deficient nature of the aryl system, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[6][7][8] These ligands facilitate the oxidative addition step, which can be challenging with sterically demanding and electron-poor aryl halides/triflates derived from this compound.[6]

Q3: How do the ortho-fluorine atoms influence the acidity of the carboxylic acid, and what are the implications for catalysis?

A3: The strong electron-withdrawing nature of the ortho-fluorine atoms increases the acidity of the carboxylic acid proton.[1][2] This can be advantageous in reactions where deprotonation is a key step. However, the resulting carboxylate can sometimes act as a coordinating ligand to the metal catalyst, potentially leading to catalyst inhibition. The choice of base and solvent is therefore crucial to manage the equilibrium between the free carboxylate and the catalytically active species.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion in amide coupling. 1. Insufficient activation of the carboxylic acid: The steric hindrance from the ortho-fluorines prevents efficient activation by standard coupling reagents. 2. Poor nucleophilicity of the amine: The chosen amine may not be sufficiently reactive to overcome the steric barrier.1. Use more potent coupling reagents: Consider using uronium-based reagents like HATU or HBTU, or a phosphonium-based reagent like PyBOP.[9] 2. Convert to a more reactive intermediate: Transform the carboxylic acid to the corresponding acid chloride using a reagent like cyanuric chloride, which can then react with the amine.[10] 3. Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier.
Side reactions, such as protodecarboxylation, observed during cross-coupling. 1. Unstable intermediate: The organometallic intermediate formed during the catalytic cycle may be prone to decomposition, especially at elevated temperatures. 2. Presence of water or protic sources: Trace amounts of water can lead to the undesired protonolysis of key intermediates.1. Use a lower reaction temperature: If possible, select a more active catalyst system that operates at a milder temperature.[11] 2. Ensure anhydrous conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6]
Inconsistent yields in Suzuki-Miyaura coupling. 1. Decomposition of the boronic acid: Some boronic acids can be unstable under the reaction conditions.[11] 2. Inefficient transmetalation: The base may not be optimal for the specific boronic acid and substrate combination.1. Use a pre-catalyst: Buchwald-type precatalysts can generate the active catalytic species under conditions where boronic acid decomposition is minimized.[11][12] 2. Screen different bases: Experiment with various bases such as K₃PO₄, Cs₂CO₃, or organic bases to find the optimal conditions for transmetalation.[6]

Experimental Protocols

Protocol 1: Esterification of this compound via Acid Chloride Formation

This two-step protocol is effective for esterifying the sterically hindered this compound.

Step 1: Synthesis of 2,6-Difluoro-4-methylbenzoyl chloride

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude 2,6-Difluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 2: Palladium-Catalyzed Amide Formation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the coupling of an amine with an aryl halide derivative of this compound.

Materials:

  • Aryl halide (derived from this compound) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Catalyst Selection Logic

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Reaction with This compound ReactionType Identify Reaction Type Start->ReactionType Esterification Esterification ReactionType->Esterification C-O bond AmideCoupling Amide Coupling ReactionType->AmideCoupling C-N bond (amide) CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald) ReactionType->CrossCoupling C-C or C-N bond ActivationMethod Select Activation Method Esterification->ActivationMethod AmideCoupling->ActivationMethod CatalystSystem Select Catalyst System CrossCoupling->CatalystSystem AcidChloride Acid Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) ActivationMethod->AcidChloride Two-step CouplingReagent Potent Coupling Reagent (e.g., HATU, PyBOP) ActivationMethod->CouplingReagent One-pot PdCatalyst Palladium Catalyst + Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands, NHCs) CatalystSystem->PdCatalyst

Caption: A decision tree for selecting the appropriate catalytic approach.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: High-Purity Recrystallization of 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on achieving high-purity 2,6-Difluoro-4-methylbenzoic acid through recrystallization. Moving beyond simple protocols, this document elucidates the underlying principles, offers robust troubleshooting strategies, and provides detailed experimental workflows to empower users to overcome common purification challenges. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure reliable and reproducible results.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities. The fundamental principle is based on the fact that the solubility of most solids increases with temperature.[1] A successful recrystallization relies on selecting a solvent that:

  • Dissolves the target compound completely at an elevated temperature (near the solvent's boiling point).

  • Dissolves the target compound poorly at low temperatures (e.g., 0-4 °C).

  • Either dissolves impurities readily at all temperatures or not at all, allowing them to be separated by filtration.

  • Does not react chemically with the target compound.

As a hot, saturated solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This drives the formation of a crystalline lattice. Slow cooling is paramount as it allows the molecules of the target compound to selectively incorporate into the growing crystal lattice, excluding impurity molecules, which remain in the solvent (mother liquor).[1]

Physicochemical Profile: this compound

Understanding the physical and chemical properties of the target compound is critical for designing an effective purification strategy.

PropertyValue / DescriptionSource(s)
CAS Number 1201597-23-0[2]
Molecular Formula C₈H₆F₂O₂[2]
Molecular Weight 172.13 g/mol [2]
Appearance White to off-white solid/powder
Melting Point Not explicitly reported, but analogues like 2-Fluoro-4-methylbenzoic acid melt at 186-190 °C.N/A
Purity (Typical) ≥98%[2]
Predicted Solubility Based on structural analogues like p-toluic acid and other fluorobenzoic acids, solubility is expected to be low in cold water but higher in hot water and soluble in organic solvents like methanol, ethanol, and acetone.[3][4]N/A
Storage Store in a dry, sealed container at room temperature.N/A

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Diagram: Troubleshooting Decision Workflow

TroubleshootingWorkflow Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Oily Precipitate Forms Start->OilingOut LowYield Low Yield of Crystals Start->LowYield ImpureProduct Product is Impure (Off-Color / Broad M.P.) Start->ImpureProduct Sol_Solvent Cause: Solution is not saturated. Too much solvent was used. NoCrystals->Sol_Solvent Sol_Saturated Cause: Solution is oversaturated or cooling too rapidly. OilingOut->Sol_Saturated Sol_TooMuchSolvent Cause: Too much solvent used or insufficient cooling. LowYield->Sol_TooMuchSolvent Sol_Impurities Cause: Insoluble or colored impurities present. ImpureProduct->Sol_Impurities Sol_Scratch Action: 1. Scratch inner flask wall 2. Add seed crystal 3. Evaporate some solvent Sol_Solvent->Sol_Scratch Sol_Heat Action: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool solution slower. Sol_Saturated->Sol_Heat Sol_ReduceSolvent Action: 1. Use minimum hot solvent. 2. Cool thoroughly in ice bath. 3. Minimize transfer losses. Sol_TooMuchSolvent->Sol_ReduceSolvent Sol_Charcoal Action: 1. Redissolve and treat with   activated charcoal. 2. Ensure slow cooling. 3. Wash crystals thoroughly. Sol_Impurities->Sol_Charcoal

Caption: Decision tree for troubleshooting common recrystallization problems.

Q1: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A1: This is a classic sign of a solution that is not supersaturated, which can happen for two main reasons: either too much solvent was used, or the solution was not sufficiently saturated at the higher temperature.

  • Induce Crystallization: First, try to induce crystallization. Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal formation.[1]

  • Reduce Solvent Volume: If induction methods fail, it confirms that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out with impurities.

Q2: An oil is precipitating out instead of solid crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes excessively supersaturated upon cooling. The oil is essentially the molten or liquid solute.

  • Corrective Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level. Now, allow the solution to cool much more slowly. You can do this by placing the flask inside a beaker of hot water and letting both cool together. This slower temperature drop should allow proper crystal lattice formation.

Q3: My final yield is very low. How can I improve recovery?

A3: A low yield is often a result of procedural losses or using a suboptimal solvent volume.

  • Minimize Solvent: The most common cause is using an excessive amount of hot solvent to dissolve the crude product. The goal is to use the minimum amount of hot solvent required for complete dissolution. Any excess solvent will retain more of your product in the mother liquor upon cooling, thus reducing your yield.

  • Ensure Complete Cooling: Make sure to cool the solution thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation, as solubility is lowest at colder temperatures.[1][5]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve some of your purified product.

Q4: My final product is discolored, or its melting point is broad and depressed. What went wrong?

A4: Discoloration indicates the presence of colored impurities, while a broad or low melting point is a definitive sign that the sample is still impure.

  • Activated Charcoal: For colored impurities, an activated charcoal (or Norit) treatment is effective.[3][5] After dissolving the crude solid in the hot solvent, add a very small amount of charcoal (e.g., 1-2% of the solute's weight) and boil the solution for a few minutes. The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Repeat Recrystallization: A broad melting point means the purification was incomplete. A second recrystallization is necessary. Ensure that the cooling process is slow and that the crystals are washed properly with ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system to start with for this compound?

A1: Given its structure as a substituted benzoic acid, an ethanol/water or methanol/water system is an excellent starting point. Benzoic acids are typically soluble in alcohols like ethanol and methanol but have low solubility in water.[4][6] This allows for a multi-solvent recrystallization where the compound is dissolved in a minimal amount of hot alcohol, and hot water is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of hot alcohol will clarify the solution, which can then be cooled to produce crystals.[3]

Q2: How do I remove insoluble impurities from my crude product?

A2: If your crude product contains impurities that do not dissolve in the hot recrystallization solvent (e.g., dust, inorganic salts), you must perform a "hot filtration." After dissolving your target compound in the hot solvent, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This removes the insoluble material. The clear filtrate is then allowed to cool to initiate crystallization. Pre-heating the funnel prevents premature crystallization of your product in the funnel stem.[5]

Q3: How can I confirm the purity of my recrystallized product?

A3: The most common and accessible method for purity assessment in a synthesis lab is melting point analysis. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (over a wider range). Comparing your experimental melting point to a literature value is a strong indicator of purity. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Detailed Experimental Protocols

Protocol 1: Multi-Solvent Recrystallization using Ethanol and Water

This protocol is recommended for purifying this compound that may contain both polar and non-polar impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Diagram: Experimental Workflow

Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization & Isolation A Place crude solid in Flask 1 B Add minimal hot ethanol to dissolve A->B C Add hot water dropwise until solution is cloudy B->C D Add a few drops of hot ethanol to redissolve C->D E Optional: Add activated charcoal and perform hot filtration D->E F Allow solution to cool slowly to room temperature D->F If no charcoal needed E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash crystals with ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Step-by-step workflow for multi-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude this compound into a 125-mL Erlenmeyer flask. On a hot plate, bring a beaker of deionized water and a separate flask with ethanol to a gentle boil.

  • Add the minimum amount of hot ethanol dropwise to the flask containing the crude solid until it just dissolves.[3]

  • Slowly add hot deionized water to the ethanol solution dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[3]

  • To ensure the product does not prematurely precipitate, add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • (Optional Decolorization): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently swirl. Reheat the mixture to a boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.[5]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling is crucial for forming pure crystals.[1]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition if possible) to rinse away any remaining impurities in the mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the crystals to a watch glass and dry them completely in a vacuum oven.

  • Analysis: Determine the mass of the recovered product to calculate the percent recovery and measure its melting point to assess purity.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,6-Difluoro-4-methylbenzoic Acid vs. 2,6-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of fluorinated building blocks, 2,6-difluorobenzoic acid and its methylated analog, 2,6-Difluoro-4-methylbenzoic acid, serve as critical starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of fluorine atoms imparts unique electronic properties and metabolic stability to target molecules. However, the addition of a methyl group at the 4-position introduces subtle yet significant changes in reactivity that can be leveraged for specific synthetic outcomes. This guide provides an in-depth comparison of these two reagents, supported by an analysis of their electronic structures and established synthetic applications.

Structural and Physicochemical Overview

The primary structural difference between the two molecules is the presence of a methyl group on the benzene ring of this compound, para to the carboxylic acid function.

Chemical structures of 2,6-Difluorobenzoic acid and this compound

This seemingly minor addition has a discernible impact on their physical properties and, more importantly, their electronic nature, which governs their chemical reactivity.

Property2,6-Difluorobenzoic AcidThis compound
Molecular Formula C₇H₄F₂O₂C₈H₆F₂O₂
Molecular Weight 158.10 g/mol [4][5]172.13 g/mol
Appearance White to light yellow crystalline powder[2][4]White solid
Melting Point 157-161 °C[4][5]139-140 °C[6]
CAS Number 385-00-2[2][4]32890-87-2

Electronic Effects and Acidity: A Tale of Two Rings

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic influence of its substituents on the aromatic ring and the carboxyl group.

  • 2,6-Difluorobenzoic Acid: The two fluorine atoms at the ortho positions exert a powerful electron-withdrawing inductive effect (-I). This effect strongly polarizes the O-H bond of the carboxylic acid, increasing the stability of the corresponding carboxylate anion and thereby enhancing the acid's strength compared to unsubstituted benzoic acid.[1]

  • This compound: This molecule experiences the same strong inductive withdrawal from the ortho-fluorines. However, the methyl group at the 4-position introduces an opposing electronic force. The methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation. This donation of electron density to the ring slightly destabilizes the carboxylate anion, making the acid marginally weaker than its non-methylated counterpart.

Therefore, 2,6-difluorobenzoic acid is predicted to be a stronger acid than this compound. This difference in acidity can influence reaction rates in base-mediated processes.

G cluster_0 2,6-Difluorobenzoic Acid cluster_1 This compound A Aromatic Ring F1 F (ortho) A->F1 -I (strong) F2 F (ortho) A->F2 -I (strong) COOH_A COOH A->COOH_A -I, -M B Aromatic Ring F3 F (ortho) B->F3 -I (strong) F4 F (ortho) B->F4 -I (strong) CH3 CH3 (para) B->CH3 +I (weak) COOH_B COOH B->COOH_B -I, -M

Figure 1. Electronic effects of substituents.

Comparative Reactivity in Key Transformations

Reactions at the Carboxylic Acid Group (Esterification/Amidation)

For reactions involving the carboxylic acid moiety, such as esterification or amidation, the primary determinant of reactivity is steric hindrance. Both molecules feature two bulky fluorine atoms flanking the reaction center. This significant steric crowding makes the carboxyl group less accessible to nucleophiles, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger coupling agents) compared to less substituted benzoic acids.

The electronic difference imparted by the 4-methyl group has a negligible effect on the rate of these transformations. The reactivity for both compounds in this context is low and largely comparable, dominated by the steric blockade from the ortho-fluorines.

Experimental Protocol: Fischer Esterification

A representative protocol for the esterification of these sterically hindered acids is as follows:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the difluorobenzoic acid (1.0 eq), the desired alcohol (e.g., methanol, 10-20 eq), and a strong acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to steric hindrance, reactions may require extended periods (12-48 hours).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the aromatic ring towards electrophiles is markedly different between the two compounds.

  • 2,6-Difluorobenzoic Acid: The ring is highly deactivated towards EAS. The carboxylic acid group is a meta-director and a strong deactivator, while the two fluorine atoms are also deactivating (due to their -I effect) but ortho, para-directing. The combined effect makes EAS reactions on this substrate extremely challenging.

  • This compound: The presence of the electron-donating methyl group, an ortho, para-director, partially counteracts the deactivating effects of the fluorines and the carboxyl group. This makes the ring of the methylated analog more susceptible to EAS than that of 2,6-difluorobenzoic acid. Substitution is expected to occur at the positions ortho to the methyl group (i.e., positions 3 and 5).

EAS_Reactivity sub_A 2,6-Difluorobenzoic Acid ring_A Highly Deactivated Ring (-I from 2x F, -M from COOH) sub_A->ring_A Electronic State outcome_A EAS is Unfavorable ring_A->outcome_A Reactivity sub_B This compound ring_B Moderately Deactivated Ring (+I from CH3 partially activates) sub_B->ring_B Electronic State outcome_B EAS is Possible (at C3/C5) ring_B->outcome_B Reactivity

Figure 2. Comparison of Electrophilic Aromatic Substitution (EAS) reactivity.

Representative Synthesis Routes

The choice of synthetic strategy for these molecules is dictated by commercially available precursors.

Synthesis of 2,6-Difluorobenzoic Acid

A common industrial route involves the oxidation of 2,6-difluorotoluene.[1] Another viable method is the hydrolysis of 2,6-difluorobenzonitrile.[1]

Synth_DFBA start 2,6-Difluorotoluene reagent Oxidizing Agent (e.g., KMnO₄) start->reagent Oxidation product 2,6-Difluorobenzoic Acid reagent->product

Figure 3. Synthesis workflow for 2,6-Difluorobenzoic Acid.

Synthesis of this compound

This derivative is often prepared via directed ortho-metalation, followed by carboxylation. The starting material is 2,4-difluorotoluene.

Synth_DFMBA step1 Start: 2,4-Difluorotoluene step2 1. Add n-Butyllithium (n-BuLi) in THF at low temp (-50°C) step1->step2 Lithiation step3 Intermediate: Lithiated Species step2->step3 step4 2. Quench with solid CO₂ step3->step4 Carboxylation step5 3. Acidic Workup (HCl) step4->step5 product Product: this compound step5->product

Figure 4. Synthesis workflow for this compound.[6]

Conclusion and Application Outlook

The choice between this compound and 2,6-difluorobenzoic acid is a strategic one, dictated by the synthetic goal.

  • Choose 2,6-Difluorobenzoic Acid when:

    • The synthetic target requires a simple, sterically hindered difluorobenzoyl moiety.

    • Subsequent reactions on the aromatic ring are not intended, or nucleophilic aromatic substitution is desired.

    • Higher acidity is beneficial for certain reaction mechanisms.

  • Choose this compound when:

    • The final molecule requires a methyl group for steric or electronic reasons (e.g., to fit into a specific protein binding pocket).

    • Subsequent electrophilic aromatic substitution on the ring is a key step in the synthetic sequence. The methyl group provides an accessible handle for further functionalization.

Both compounds are invaluable in medicinal chemistry for producing metabolically stable analogs of existing drugs.[1][2] The methyl group in this compound can serve as a metabolic soft spot or a crucial pharmacophoric element, while the unsubstituted version provides a more rigid and chemically inert aromatic core. Understanding their distinct reactivity profiles allows researchers to make informed decisions, optimizing synthetic routes and accelerating the development of novel chemical entities.

References

A Spectroscopic Guide to the Analysis of 2,6-Difluoro-4-methylbenzoic Acid and Its Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the purity and structural integrity of synthetic intermediates are paramount. 2,6-Difluoro-4-methylbenzoic acid is a critical building block in the synthesis of numerous high-value compounds, where its specific substitution pattern is essential for the desired biological activity or material properties. Consequently, distinguishing this target molecule from its precursors during synthesis is a crucial analytical challenge. This guide provides a comprehensive spectroscopic comparison of this compound and two of its common precursors: 3,5-difluorotoluene and 2,6-difluoro-4-methylaniline. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that enable unambiguous identification and purity assessment.

The Synthetic Pathway: A Tale of Three Molecules

The journey to this compound often involves a multi-step synthesis. A common route begins with 3,5-difluorotoluene, which can be nitrated, reduced to the corresponding aniline, and then subjected to a Sandmeyer reaction to introduce the carboxylic acid functionality. Another approach may involve the direct carboxylation of a lithiated derivative of a suitable precursor. For the purpose of this guide, we will focus on the spectroscopic differentiation of the final product from two key intermediates that may be present as impurities if the reactions are incomplete.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift, multiplicity, and integration of proton (¹H) and carbon-¹³ (¹³C) signals provide a detailed map of the molecular framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures the reproducibility and quality of NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte (this compound or its precursor).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds to ensure full relaxation of the protons.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient for these aromatic compounds.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon environment.

  • Number of Scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analyze Spectral Analysis & Interpretation integrate->analyze

Caption: A streamlined workflow for obtaining and processing NMR spectra.

Comparative ¹H and ¹³C NMR Data

The distinct electronic environments of the protons and carbons in this compound and its precursors lead to characteristic chemical shifts and coupling patterns.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-Difluorotoluene Aromatic Protons: ~6.6-6.8 (multiplet, 3H)Methyl Protons: ~2.3 (singlet, 3H)Aromatic Carbons: ~102 (t), ~112 (t), ~140 (t), ~163 (dd)Methyl Carbon: ~21
2,6-Difluoro-4-methylaniline Aromatic Protons: ~6.5-6.7 (multiplet, 2H)Amine Protons: ~3.6 (broad singlet, 2H)Methyl Protons: ~2.2 (singlet, 3H)Aromatic Carbons: ~109 (t), ~111 (t), ~124 (t), ~148 (dd)Methyl Carbon: ~20
This compound Carboxylic Acid Proton: ~11-13 (broad singlet, 1H)Aromatic Protons: ~7.0-7.2 (multiplet, 2H)Methyl Protons: ~2.4 (singlet, 3H)Carboxylic Carbon: ~165Aromatic Carbons: ~112 (t), ~115 (t), ~135 (t), ~160 (dd)Methyl Carbon: ~21

Note: The exact chemical shifts can vary depending on the solvent and concentration. The multiplicities for the fluorinated aromatic carbons are due to C-F coupling.

Key Differentiating Features in NMR:

  • The Carboxylic Acid Proton: The most definitive signal for this compound is the highly deshielded proton of the carboxylic acid group, appearing as a broad singlet between 11 and 13 ppm. This signal is absent in the precursors.

  • The Amine Protons: 2,6-Difluoro-4-methylaniline exhibits a characteristic broad singlet for the amine protons around 3.6 ppm, which is absent in the other two compounds.

  • Aromatic Region: The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The electron-withdrawing carboxylic acid group in the final product deshields the aromatic protons, causing them to resonate at a higher frequency compared to the precursors.

  • ¹³C NMR: The presence of the carbonyl carbon signal at approximately 165 ppm is a clear indicator of the formation of the benzoic acid derivative. The chemical shifts of the aromatic carbons also show predictable changes based on the electron-donating or -withdrawing nature of the functional groups.

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Solid-State IR Analysis

For solid samples, the Attenuated Total Reflectance (ATR) and KBr pellet methods are commonly employed.

ATR-FTIR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Protocol:

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Record Background clean->background sample Place Sample on Crystal background->sample acquire Collect Spectrum sample->acquire identify Identify Characteristic Absorption Bands acquire->identify compare Compare with Reference Spectra identify->compare interpret Structural Interpretation compare->interpret

Caption: A typical workflow for acquiring and interpreting FTIR spectra using the ATR method.

Comparative IR Data

The presence or absence of key functional groups results in distinct IR absorption bands.

CompoundKey Characteristic IR Absorption Bands (cm⁻¹)
3,5-Difluorotoluene C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C=C (aromatic): 1450-1600C-F: 1100-1300
2,6-Difluoro-4-methylaniline N-H stretch: 3300-3500 (typically two bands for a primary amine)C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C=C (aromatic): 1450-1600C-N stretch: 1250-1350C-F: 1100-1300
This compound O-H stretch (carboxylic acid): 2500-3300 (very broad)C-H (aromatic): 3000-3100C-H (aliphatic): 2850-3000C=O stretch (carbonyl): 1680-1720 (strong, sharp)C=C (aromatic): 1450-1600C-O stretch: 1210-1320O-H bend: 920-950 (broad)C-F: 1100-1300

Key Differentiating Features in IR:

  • Carboxylic Acid Group: The hallmark of this compound is the very broad O-H stretching absorption from 2500-3300 cm⁻¹ and the strong, sharp C=O stretching absorption around 1700 cm⁻¹.[1] These two features are absent in the precursors.

  • Amine Group: 2,6-Difluoro-4-methylaniline is readily identified by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

  • Absence of Key Functional Groups: 3,5-Difluorotoluene is characterized by the absence of the strong absorptions associated with the hydroxyl, carbonyl, and amine functional groups. Its spectrum is dominated by C-H, C=C, and C-F vibrations.

Section 3: Mass Spectrometry (MS) - Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and gaining insights into the molecular structure through fragmentation analysis.

Experimental Protocol: GC-MS for Volatile and Semi-Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of these relatively volatile compounds.

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of aromatic compounds.

  • Injection Mode: Splitless injection is often used for trace analysis, while a split injection may be necessary for more concentrated samples to avoid overloading the column and detector.

  • Oven Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C at a rate of 10°C/min) is used to separate the compounds based on their boiling points.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a mass range of, for example, 40-400 amu.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect process Data Processing & Spectral Interpretation detect->process

Caption: The sequential process of GC-MS analysis from sample injection to data interpretation.

Comparative Mass Spectrometry Data

The molecular weight and fragmentation patterns provide clear differentiation between the target compound and its precursors.

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
3,5-Difluorotoluene 128.12128 (M⁺) , 127 (M-H)⁺, 109 (M-F)⁺, 99 (M-CHO)⁺, 77 (C₆H₅)⁺
2,6-Difluoro-4-methylaniline 143.14143 (M⁺) , 128 (M-NH)⁺, 114 (M-HCN)⁺, 99
This compound 172.13172 (M⁺) , 155 (M-OH)⁺, 127 (M-COOH)⁺, 99

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): The most straightforward method of differentiation is the molecular ion peak, which corresponds to the molecular weight of each compound. The presence of a peak at m/z 172 is a strong indication of the formation of this compound.

  • Characteristic Fragmentations:

    • This compound: A prominent peak at m/z 155, corresponding to the loss of a hydroxyl radical (-OH), is characteristic of benzoic acids.[2] Another significant fragment at m/z 127 arises from the loss of the entire carboxyl group (-COOH).

    • Precursors: The precursors will exhibit their own distinct fragmentation patterns. For instance, the loss of a fluorine atom (m/z 109) from 3,5-difluorotoluene or the loss of an amino group radical (-NH₂) from 2,6-difluoro-4-methylaniline would be indicative of their presence.

Conclusion: A Multi-faceted Approach to Purity Assessment

The successful synthesis of this compound relies on the ability to accurately monitor the reaction progress and assess the purity of the final product. As demonstrated in this guide, a combination of NMR, IR, and MS techniques provides a robust and comprehensive analytical toolkit for this purpose. While NMR offers the most detailed structural information, IR serves as a rapid and convenient method for identifying key functional group transformations, and MS confirms the molecular weight and provides valuable structural clues through fragmentation analysis. By leveraging the unique spectroscopic fingerprints of the target molecule and its precursors, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate.

References

A Comparative Guide to the Purity Assessment of 2,6-Difluoro-4-methylbenzoic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Difluoro-4-methylbenzoic acid, a vital building block in the synthesis of numerous therapeutic agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety of the final drug substance. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices and present supporting data to empower researchers in selecting the most appropriate methodology for their needs.

The Criticality of Purity for this compound

Structural analogs and residual starting materials from the synthesis of this compound can introduce unwanted side reactions or lead to the formation of toxic byproducts in multi-step syntheses. For instance, isomers such as 2,4-difluoro- or 2,6-difluorobenzoic acid derivatives lacking the methyl group can be difficult to separate in later stages.[1] Therefore, a robust analytical strategy to confirm both identity and purity is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the molecule's aromatic and acidic nature.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a systematic process designed to achieve optimal separation of the main compound from any potential impurities.

  • Column Selection : A C18 column is the standard choice for retaining non-polar to moderately polar compounds like aromatic acids.[2] The octadecylsilyl (C18) stationary phase provides hydrophobic interactions with the benzene ring of the analyte. For aromatic compounds, columns with phenyl-hexyl phases can also offer alternative selectivity through π-π interactions.[3]

  • Mobile Phase Composition : A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical for RP-HPLC.[2] Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component is acidified, typically with phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp peak shape, as the neutral form of the acid interacts more reproducibly with the C18 stationary phase.[4]

  • Detection Wavelength : A UV detector is ideal for this compound due to the presence of the chromophoric benzene ring. The selection of an appropriate wavelength, often around 230-270 nm, is determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance, thereby maximizing sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results, as recommended by international guidelines.[5][6]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 237 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation : Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and adding 1.0 mL of phosphoric acid. Degas the solution before use.

  • Standard Solution Preparation (0.1 mg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.1 mg/mL) : Prepare the sample solution in the same manner as the standard solution.

  • System Suitability : Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis : Inject the sample solution and record the chromatogram.

  • Calculation of Purity : The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural Confirmation and Absolute Quantification

NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information and can be used for purity assessment without the need for a specific reference standard of the analyte itself.[7] This makes it a powerful, orthogonal technique to HPLC. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are exceptionally informative.

Causality Behind Experimental Choices in NMR Analysis
  • ¹H NMR for Structural Integrity and Purity : The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, splitting patterns, and integration of the signals for the methyl and aromatic protons confirm the structure. Purity can be assessed by comparing the integral of the analyte's protons to that of a certified internal standard of known purity.[8]

  • ¹⁹F NMR for Enhanced Specificity : Fluorine-19 NMR is a highly sensitive and specific technique for fluorinated compounds.[9] Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides excellent signal dispersion and often a simpler spectrum than ¹H NMR, making it ideal for identifying and quantifying fluorine-containing impurities.[10] The absence of background signals in ¹⁹F NMR is a significant advantage.[10]

  • Solvent and Internal Standard Selection : A deuterated solvent that completely dissolves the sample, such as DMSO-d₆ or CDCl₃, is essential.[11] The choice of an internal standard for qNMR is critical. It must be stable, not react with the sample, have a simple spectrum with at least one peak that does not overlap with the analyte signals, and be accurately weighed. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.

Experimental Protocol: qNMR Purity Determination

This protocol outlines a validated approach to determine the absolute purity of the analyte.

Instrumentation and Parameters:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program Standard quantitative pulse program with sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing nucleus)
Number of Scans 16 or higher for good signal-to-noise ratio

Procedure:

  • Sample Preparation : Accurately weigh approximately 20 mg of this compound and 10 mg of the maleic acid internal standard into a vial.

  • Dissolution : Add approximately 0.7 mL of DMSO-d₆ and ensure complete dissolution.

  • Data Acquisition : Transfer the solution to an NMR tube and acquire the ¹H and ¹⁹F NMR spectra using quantitative parameters.

  • Data Processing : Process the spectra with appropriate phasing and baseline correction. Integrate the relevant signals for the analyte and the internal standard. For ¹H NMR, use the methyl protons of the analyte and the vinyl protons of maleic acid. For ¹⁹F NMR, use the fluorine signals of the analyte.

  • Calculation of Purity : The purity is calculated using the following formula[8]:

    Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (W_std / W_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance based on nuclear spin in a magnetic field
Quantification Relative (based on peak area percentage)Absolute (with internal standard) or relative
Reference Standard Requires a specific reference standard of the analyte for identity confirmationCan use a universal internal standard for quantification; provides structural confirmation
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)
Selectivity High resolving power for isomers and closely related impuritiesHigh structural specificity; ¹⁹F NMR is highly selective for fluorinated compounds
Information Provided Purity, impurity profile, retention timePurity, structural confirmation, identification of unknown impurities
Throughput HighModerate
Destructive Yes (sample is consumed)No (sample can be recovered)

Visualizing the Workflow

A comprehensive purity assessment strategy often involves a synergistic use of both techniques.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results & Conclusion Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_NMR Dissolve in Deuterated Solvent with Internal Standard Sample->Prep_NMR HPLC_System RP-HPLC System (C18 Column, UV Detection) Prep_HPLC->HPLC_System NMR_System NMR Spectrometer (¹H and ¹⁹F Nuclei) Prep_NMR->NMR_System Chroma Chromatogram Acquisition HPLC_System->Chroma Data_HPLC Peak Integration & Area % Calculation Chroma->Data_HPLC Purity_HPLC Relative Purity (%) Data_HPLC->Purity_HPLC Spectra Spectra Acquisition (Quantitative Parameters) NMR_System->Spectra Data_NMR Signal Integration & qNMR Calculation Spectra->Data_NMR Purity_NMR Absolute Purity (w/w %) & Structural Confirmation Data_NMR->Purity_NMR Conclusion Final Purity Assessment & Impurity Identification Purity_HPLC->Conclusion Purity_NMR->Conclusion

Caption: Overall workflow for purity assessment of this compound.

Logical Relationship Between HPLC and NMR in Purity Assessment

HPLC and NMR are not mutually exclusive; they are complementary techniques that provide a more complete picture of a sample's purity.

Logical_Relationship cluster_screening Initial Screening & Quantification cluster_investigation Impurity Investigation cluster_validation Method Validation & Final Report HPLC HPLC (High Throughput, Sensitive Impurity Detection) Impurity_Detected Impurity Detected by HPLC HPLC->Impurity_Detected Identifies unknown peaks Orthogonal_Validation Orthogonal Method Validation (HPLC purity confirms NMR & vice versa) HPLC->Orthogonal_Validation NMR NMR (Structural ID, Absolute Quantification) Impurity_ID Structural Elucidation by NMR NMR->Impurity_ID Provides structure NMR->Orthogonal_Validation Impurity_Detected->Impurity_ID Requires structural info Final_Purity Comprehensive Purity Report Orthogonal_Validation->Final_Purity

Caption: Complementary roles of HPLC and NMR in a comprehensive purity analysis strategy.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC excels in high-throughput screening and the detection of trace-level impurities, providing excellent quantitative data on a relative basis. NMR, particularly qNMR, offers the distinct advantage of providing an absolute purity value without a specific reference standard, while simultaneously confirming the molecular structure. The use of ¹⁹F NMR further enhances the specificity for this fluorinated compound.

For routine quality control, a validated HPLC method is often sufficient and cost-effective. However, for reference standard characterization, in-depth impurity identification, and situations where a certified standard of the analyte is unavailable, NMR is the superior and more definitive technique. A truly robust quality assessment, particularly in a drug development setting, will leverage the strengths of both methods to ensure the highest degree of confidence in the material's purity and identity.[12][13]

References

A Senior Application Scientist's Guide to the Synthesis of 2,6-Difluoro-4-methylbenzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Difluoro-4-methylbenzoic Acid in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of the difluoro substitution pattern ortho to the carboxylic acid profoundly influences the molecule's conformational rigidity and electronic properties, often leading to enhanced binding affinity and improved metabolic stability in drug candidates. Its synthesis, therefore, is of critical importance to medicinal chemists and process development scientists. This guide provides an in-depth comparison of the most common and emerging synthetic routes to this valuable intermediate, with a focus on experimental data, scalability, and practical considerations for the modern research and development laboratory.

Methodology 1: Directed ortho-Lithiation (DoM) of 3,5-Difluorotoluene

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[1] This strategy leverages the ability of a directing metalation group (DMG) to coordinate to an organolithium reagent, thereby directing deprotonation to the adjacent ortho-position.[2] In the case of this compound synthesis, the fluorine atoms on the 3,5-difluorotoluene starting material act as effective, albeit moderate, directing groups.[3]

The reaction proceeds via the coordination of n-butyllithium to one of the fluorine atoms, which increases the acidity of the neighboring proton at the C2 position. Subsequent deprotonation by the strong base generates a highly reactive aryllithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield the corresponding lithium carboxylate, which upon acidic workup, affords the desired this compound.

DoM_synthesis start 3,5-Difluorotoluene intermediate Aryllithium Intermediate start->intermediate ortho-Lithiation reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent1->start product This compound intermediate->product Carboxylation reagent2 1. Solid CO₂ 2. H₃O⁺ (workup) reagent2->intermediate Grignard_synthesis start 1-Bromo-2,6-difluoro-4-methylbenzene intermediate Grignard Reagent start->intermediate Grignard Formation reagent1 Mg turnings Anhydrous THF reagent1->start product This compound intermediate->product Carboxylation reagent2 1. Solid CO₂ 2. H₃O⁺ (workup) reagent2->intermediate Pd_synthesis start 1-Bromo-2,6-difluoro-4-methylbenzene product This compound start->product Pd-Catalyzed Carbonylation reagents CO (g), H₂O Pd Catalyst, Ligand, Base reagents->start

References

A Senior Application Scientist's Guide to the In Silico Prediction of 2,6-Difluoro-4-methylbenzoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

In modern chemical research and drug development, the ability to accurately predict the physicochemical and pharmacokinetic properties of novel molecules is paramount. Before dedicating valuable resources to synthesis and in vitro testing, in silico (computational) methods provide a critical first pass, enabling researchers to prioritize candidates with the highest probability of success. This guide offers a deep dive into the computational prediction of key properties for 2,6-Difluoro-4-methylbenzoic acid, a compound of interest due to its fluorinated aromatic structure, a common motif in medicinal chemistry.

The In Silico Prediction Workflow: A Rationale

The journey from a chemical structure to a predicted property profile follows a structured workflow. We begin by representing the molecule in a machine-readable format, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. This string is then fed into various computational models, which use algorithms trained on large datasets of experimentally determined properties. These models range from quantitative structure-property relationship (QSPR) models to more complex physics-based machine learning approaches.[1][2] The output provides a comprehensive profile of the molecule's likely behavior.

In_Silico_Workflow cluster_input Input Stage cluster_prediction Prediction Engine cluster_output Output Profile Structure Chemical Structure (this compound) SMILES SMILES String (Cc1cc(F)c(C(O)=O)c(F)c1) Structure->SMILES Conversion Tool Computational Tool (e.g., SwissADME, ACD/Labs) SMILES->Tool Input PhysChem Physicochemical (pKa, logP, Solubility) Tool->PhysChem ADME ADME (Absorption, Permeability) Tool->ADME Tox Toxicity & Safety (Irritation, PAINS) Tool->Tox

Caption: A generalized workflow for in silico property prediction.

Part 1: Comparative Analysis of Physicochemical Properties

The acidity (pKa), lipophilicity (logP), and aqueous solubility (logS) of a molecule are foundational properties that govern its behavior in biological systems. They directly influence absorption, distribution, and receptor binding.

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. For a drug candidate, the ionization state at physiological pH (typically ~7.4) is critical for membrane permeability and target interaction. Benzoic acids are weak acids; their pKa is influenced by the electronic effects of substituents on the aromatic ring.

Experimental & Predicted pKa Values

CompoundStructureExperimental pKaPredicted pKa (SwissADME)Rationale for Acidity
Benzoic AcidC6H5COOH4.20[3]4.02Baseline acidity of the carboxyl group on a benzene ring.
4-Methylbenzoic AcidCH3-C6H4COOH4.36[4]4.21The methyl group is weakly electron-donating, slightly destabilizing the conjugate base and making the acid weaker (higher pKa) than benzoic acid.
2,6-Difluorobenzoic AcidF2-C6H3COOH~2.6 (Predicted)[5][6]2.89The two fluorine atoms are strongly electron-withdrawing, stabilizing the carboxylate anion through induction. This significantly increases acidity (lower pKa).
This compound CH3-F2-C6H2COOH N/A 3.08 The potent acidifying effect of the two ortho-fluorines is expected to dominate, while the para-methyl group provides a minor, opposing electron-donating effect. The predicted pKa is logically positioned between 2,6-difluorobenzoic acid and the non-fluorinated analogues.

Note: Experimental pKa for 2,6-Difluorobenzoic acid is not consistently reported; however, computational predictions consistently place it in the 2.3-2.9 range, reflecting a strong acidic character.[5][6]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity or hydrophobicity. It is a key determinant of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier.[7]

Experimental & Predicted LogP Values

CompoundStructureExperimental LogPPredicted LogP (SwissADME)Rationale for Lipophilicity
Benzoic AcidC6H5COOH1.871.53Moderate lipophilicity, balancing the polar carboxyl group with the nonpolar benzene ring.
4-Methylbenzoic AcidCH3-C6H4COOH2.27[7]1.97The addition of a nonpolar methyl group increases the overall lipophilicity compared to benzoic acid.
2,6-Difluorobenzoic AcidF2-C6H3COOH1.631.63Fluorine is highly electronegative but also lipophilic. In this case, the two fluorine atoms slightly increase lipophilicity relative to benzoic acid's prediction, though experimental values can vary.
This compound CH3-F2-C6H2COOH N/A 2.10 The combined contributions of the lipophilic methyl group and the two fluorine atoms result in a predicted logP that is higher than the other analogues, suggesting the greatest preference for a lipid environment.
Aqueous Solubility (LogS)

Aqueous solubility is crucial for drug administration and absorption. Poor solubility can lead to low bioavailability and formulation challenges. In silico tools typically predict the base-10 logarithm of the molar solubility (LogS).

Predicted Aqueous Solubility (LogS)

CompoundStructurePredicted LogS (ESOL)Predicted Solubility Class
Benzoic AcidC6H5COOH-2.48Soluble
4-Methylbenzoic AcidCH3-C6H4COOH-2.96Moderately soluble
2,6-Difluorobenzoic AcidF2-C6H3COOH-2.71Soluble
This compound CH3-F2-C6H2COOH -3.19 Moderately soluble

The predictions align logically with the logP values. As lipophilicity (logP) increases, aqueous solubility (LogS) tends to decrease. The addition of the methyl group to both the benzoic acid and 2,6-difluorobenzoic acid scaffolds is predicted to reduce their water solubility.

Part 2: Predicted Spectroscopic & ADMET Profile

While a full in silico spectral synthesis is complex, we can predict key features and compare them to the known characteristics of our analogues. Furthermore, we can generate a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Qualitative Spectroscopic Insights
  • Infrared (IR) Spectroscopy: For all four compounds, the most characteristic peaks would be a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch. For benzoic and 4-methylbenzoic acid, this C=O stretch appears around 1680-1710 cm⁻¹.[8] Conjugation with the aromatic ring lowers this frequency compared to aliphatic carboxylic acids. The fluorine substitution in this compound would likely cause a slight shift in the C=O frequency due to inductive effects.

  • Mass Spectrometry (MS): In electron ionization MS, all compounds would show a molecular ion peak ([M]⁺) corresponding to their molecular weight. A common and prominent fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH, mass 17) to form a stable benzoyl cation.[9][10] For example, benzoic acid (MW=122) shows major fragments at m/z 122 ([M]⁺), 105 ([M-OH]⁺), and 77 (the phenyl cation, [C₆H₅]⁺).[11] We would predict a similar pattern for this compound (MW=172.13), with key fragments expected at m/z 172, 155 ([M-OH]⁺), and 127 (the difluoromethylphenyl cation).

  • ¹H NMR Spectroscopy: For 4-methylbenzoic acid, the methyl protons typically appear as a singlet around 2.4 ppm, and the aromatic protons appear as two doublets between 7.2 and 8.0 ppm.[12] For this compound, we would predict the methyl singlet to be in a similar region. The two remaining aromatic protons would appear as a single signal (a triplet, due to coupling with the two equivalent fluorine atoms) further downfield.

Predicted ADMET Profile for this compound

Using the SwissADME web tool, we can generate a detailed pharmacokinetic and drug-likeness profile.[13]

Pharmacokinetics & Drug-Likeness

PropertyPredictionInterpretation & Causality
Gastrointestinal (GI) Absorption HighThe molecule's size, polarity, and solubility fall within the range that is favorable for passive absorption from the gut.
Blood-Brain Barrier (BBB) Permeant YesThe predicted logP of 2.10 is within the optimal range for CNS penetration. Its relatively small size and lack of excessive hydrogen bond donors also contribute.
P-gp Substrate NoThe model predicts it is not a substrate for P-glycoprotein, a key efflux pump that removes drugs from cells. This is favorable for bioavailability.
CYP450 Inhibition Inhibitor of CYP2C19, CYP2C9The structure is predicted to inhibit key drug-metabolizing enzymes. This is a critical flag for potential drug-drug interactions and would require experimental validation.
Lipinski's Rule of Five Yes (0 violations)The molecule adheres to this well-established rule of thumb for drug-likeness (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Bioavailability Score 0.55This score, based on multiple factors, indicates a high probability of good oral bioavailability.
PAINS Alert NoThe structure does not contain motifs associated with Pan-Assay Interference Compounds, which are known to cause false positives in high-throughput screening.

This in silico profile suggests that this compound has promising drug-like properties, including high absorption and BBB permeability. However, the predicted inhibition of CYP enzymes is a significant liability that must be investigated experimentally.

ADME_Relationships cluster_props Physicochemical Properties cluster_adme ADME Outcomes LogP High LogP (Lipophilicity) GIA High GI Absorption LogP->GIA favors BBB BBB Permeation LogP->BBB favors Metabolism Potential CYP Inhibition LogP->Metabolism can influence pKa Low pKa (Acidity) pKa->GIA influences ionization Sol Moderate Solubility Sol->GIA required for Size Small Size (MW < 500) Size->GIA favors Size->BBB favors Bioavailability Good Bioavailability GIA->Bioavailability contributes to

Caption: Relationship between key properties and ADMET outcomes.

Part 3: Experimental Protocols & Methodologies

To ensure transparency and reproducibility, we describe the protocol for generating the in silico data presented in this guide using a freely accessible and widely used tool.

Protocol: Property Prediction using SwissADME

Objective: To predict the physicochemical, pharmacokinetic, and drug-likeness properties of a small molecule from its SMILES string.

Materials:

  • A computer with internet access and a modern web browser.

  • The SMILES string of the target molecule (e.g., Cc1cc(F)c(C(=O)O)c(F)c1 for this compound).

Methodology:

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage (--INVALID-LINK--]">http://www.swissadme.ch).[13]

  • Input Molecule: Locate the input box on the main page. Paste the SMILES string of the molecule of interest into this box. You can input multiple SMILES strings, one per line, to run a batch analysis.

  • Initiate Calculation: Click the "Run" button located below the input box to submit the molecule for analysis.

  • Analyze Results: The tool will process the input and display a comprehensive results page, typically within a few seconds.

    • The page will feature a graphical representation of the molecule.

    • A main results table will list the predicted physicochemical properties (Formula, MW, LogP, LogS, etc.), lipophilicity (multiple prediction models), water solubility, pharmacokinetics (GI absorption, BBB permeant, etc.), drug-likeness (Lipinski's rule, etc.), and medicinal chemistry (PAINS alerts).

    • Data Interpretation: Carefully review each predicted parameter. Pay close attention to any violations of drug-likeness rules or warnings, such as predicted CYP inhibition or PAINS alerts, as these are critical flags for further investigation.

  • Data Export (Optional): The results can be exported in CSV format for further analysis or record-keeping by clicking the "CSV" button.

This self-validating protocol allows any researcher to reproduce the predictions in this guide and apply the same workflow to their own compounds of interest.

Conclusion

This guide demonstrates the power of in silico prediction as a first-tier analysis for novel chemical entities like this compound. By benchmarking against structurally related and well-characterized analogues, we can build a high degree of confidence in the predicted properties.

Our computational analysis suggests that this compound is a moderately soluble, highly acidic, and lipophilic molecule. Its ADMET profile is largely favorable, with predictions of high GI absorption, blood-brain barrier permeability, and adherence to Lipinski's Rule of Five. However, the prediction of significant CYP450 enzyme inhibition serves as a crucial, authoritative warning. This potential for drug-drug interactions represents a significant liability that must be prioritized for experimental validation before the compound can be advanced in any drug discovery pipeline. Computational tools do not replace the laboratory, but they are indispensable for guiding a more intelligent, efficient, and cost-effective path through it.

References

A Guide to Understanding the Acidity of Substituted Benzoic Acids: A Comparative Analysis of 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the physicochemical properties of molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of 2,6-Difluoro-4-methylbenzoic acid with other relevant benzoic acid derivatives, supported by experimental data and a discussion of the underlying chemical principles.

The Fundamentals of Benzoic Acid Acidity

The acidity of benzoic acid stems from the stability of its conjugate base, the benzoate anion. The carboxylate group (-COO⁻) is resonance-stabilized, delocalizing the negative charge over both oxygen atoms. The benzene ring, being electron-rich, can influence this stability through electronic effects. Substituents on the benzene ring can either enhance or diminish the acidity of the carboxylic acid group by altering the electron density of the ring and, consequently, the stability of the benzoate anion.

These substituent effects are broadly categorized as:

  • Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with a -I effect, such as halogens, pull electron density away from the carboxylate group, stabilizing the negative charge and increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) with a +I effect, like alkyl groups, push electron density towards the carboxylate, destabilizing it and decreasing acidity (higher pKa).[1][2][3]

  • Resonance Effects (-M/+M or -R/+R): These effects are transmitted through the pi (π) system of the benzene ring and are most pronounced for substituents at the ortho and para positions. EWGs with a -M effect (e.g., -NO₂) withdraw electron density through resonance, stabilizing the benzoate anion and increasing acidity. EDGs with a +M effect (e.g., -OCH₃, -NH₂) donate electron density, destabilizing the anion and decreasing acidity.[3]

  • Steric Effects (The Ortho Effect): Substituents at the ortho position, regardless of their electronic nature, generally increase the acidity of benzoic acid.[4][5][6] This phenomenon, known as the ortho effect, is primarily attributed to steric hindrance.[4][6][7] The bulky ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[7][8] This rotation disrupts the resonance between the carboxyl group and the phenyl ring, which is a destabilizing interaction for the carboxylate anion.[7][8] By inhibiting this resonance, the carboxylate anion is effectively stabilized, leading to a stronger acid.[6][8]

Comparative Acidity: A Data-Driven Analysis

To contextualize the acidity of this compound, it is instructive to compare its pKa with that of benzoic acid and other substituted analogues. The pKa is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value indicates a stronger acid.

CompoundStructurepKa (in water at 25°C)
Benzoic AcidC₆H₅COOH4.20[9][10][11]
4-Methylbenzoic Acid4-CH₃C₆H₄COOH4.36[12]
4-Fluorobenzoic Acid4-FC₆H₄COOH4.15[13][14]
2-Fluorobenzoic Acid2-FC₆H₄COOH3.27[15][16]
2,6-Difluorobenzoic Acid2,6-F₂C₆H₄COOH~2.34 (Predicted)[17]
This compound 2,6-F₂, 4-CH₃C₆H₂COOH Estimated < 2.34

graph Structures {
layout=neato;
node [shape=none, imagepos="tc", labelloc="b"];

BA [label="Benzoic Acid", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/243/PNG"]; MBA [label="4-Methylbenzoic Acid", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/7470/PNG"]; FBA4 [label="4-Fluorobenzoic Acid", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/9973/PNG"]; FBA2 [label="2-Fluorobenzoic Acid", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/9935/PNG"]; DFBA [label="2,6-Difluorobenzoic Acid", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/9796/PNG"]; DFMBA [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/53396783/PNG"]; }

Figure 1: Structures of the compared benzoic acids.

Analysis of Acidity Trends:
  • Benzoic Acid (pKa = 4.20): This serves as our baseline for comparison.[9][10][11]

  • 4-Methylbenzoic Acid (pKa = 4.36): The methyl group is a weak electron-donating group (+I effect).[12] Situated at the para position, it slightly destabilizes the benzoate anion, making 4-methylbenzoic acid a weaker acid than benzoic acid.[12]

  • 4-Fluorobenzoic Acid (pKa = 4.15): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[13][14] However, it also has a +M (resonance) effect due to its lone pairs. In the para position, these two effects are opposing. The -I effect slightly outweighs the +M effect, resulting in a modest increase in acidity compared to benzoic acid.[13]

  • 2-Fluorobenzoic Acid (pKa = 3.27): When the fluorine atom is in the ortho position, the strong -I effect is more pronounced due to its proximity to the carboxyl group.[15][16] Furthermore, the ortho effect comes into play. The steric presence of the fluorine atom forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance and further stabilizing the carboxylate anion.[4][6][7] This combination of a strong inductive effect and the ortho effect makes 2-fluorobenzoic acid significantly more acidic than its para isomer and benzoic acid.

  • 2,6-Difluorobenzoic Acid (Predicted pKa ~2.34): With two fluorine atoms flanking the carboxyl group, the effects observed in 2-fluorobenzoic acid are amplified. The inductive electron withdrawal is doubled, and the steric hindrance is more significant, leading to a greater degree of twisting of the carboxyl group out of the ring's plane.[17] This results in a substantial increase in acidity, as reflected in its predicted low pKa value.

  • This compound (Estimated pKa < 2.34): For this target molecule, we have two powerful electron-withdrawing fluorine atoms in the ortho positions, which will strongly increase acidity due to both inductive and steric effects. The methyl group at the para position is electron-donating. However, the influence of the two ortho fluorine atoms is expected to be far more dominant than the weak electron-donating effect of the distant para-methyl group. Therefore, it is highly probable that This compound is a stronger acid than 2,6-difluorobenzoic acid , placing its pKa value below 2.34. The electron-donating methyl group would slightly counteract the acid-strengthening effect of the fluorine atoms, but the overall acidity will be dictated by the powerful ortho effect of the two fluorine substituents.

Experimental Determination of pKa: A Potentiometric Titration Protocol

For the precise and reliable determination of pKa values, potentiometric titration is a gold-standard method.[12] The following is a detailed protocol for this procedure.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) setup Assemble Titration Cell (beaker, stir bar, pH electrode) prep_sol->setup prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH, carbonate-free) add_titrant Add Titrant in Increments prep_titrant->add_titrant prep_kcl Prepare Ionic Strength Adjuster (e.g., 0.15 M KCl) prep_kcl->setup calibrate Calibrate pH Meter (using standard buffers pH 4, 7, 10) calibrate->setup purge Purge with Nitrogen (to remove dissolved CO₂) setup->purge purge->add_titrant record_ph Record pH after Stabilization (drift < 0.01 pH units/min) add_titrant->record_ph allow to stabilize record_ph->add_titrant repeat until past equivalence plot Plot Titration Curve (pH vs. Titrant Volume) record_ph->plot inflection Identify Equivalence Point (inflection point of the curve) plot->inflection half_eq Determine Volume at Half-Equivalence inflection->half_eq pka Determine pKa (pKa = pH at half-equivalence point) half_eq->pka replicate Perform Replicate Titrations (n ≥ 3) pka->replicate avg_std Calculate Average pKa and Std. Dev. replicate->avg_std

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh the benzoic acid derivative and dissolve it in a suitable solvent. For sparingly soluble compounds, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp) specific to that solvent system. The final concentration should be around 1-10 mM.

    • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial to use carbonate-free water and protect the solution from atmospheric CO₂ to prevent the formation of carbonic acid, which would interfere with the titration.

    • Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6]

  • Calibration of the pH Meter:

    • Calibrate the pH electrode using at least three standard buffer solutions that bracket the expected pKa of the analyte (e.g., pH 4.0, 7.0, and 10.0).[6] This ensures the accuracy of the pH measurements.

  • Titration Procedure:

    • Place a known volume of the analyte solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C). Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a constant rate that ensures homogeneity without creating a vortex.

    • Purge the solution with an inert gas, such as nitrogen, for about 15 minutes before and during the titration to displace dissolved CO₂.[6]

    • Add the standardized NaOH solution in small, precise increments using a burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize (e.g., a drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point (the point at which the moles of added base equal the initial moles of the acid).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by taking the first derivative of the titration curve.

    • The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

    • For robust results, the entire procedure should be repeated at least three times, and the average pKa and standard deviation should be calculated.

Conclusion

The acidity of this compound is a product of a concert of electronic and steric effects. The dominant influence of the two ortho-fluorine substituents, through a powerful combination of inductive electron withdrawal and steric inhibition of resonance, renders it a significantly strong acid. While the para-methyl group has a counteracting electron-donating effect, its impact is minor in comparison. Based on the established principles and comparative data, the pKa of this compound is confidently estimated to be lower than that of 2,6-difluorobenzoic acid, likely in the range of 2.0-2.3. This guide provides the theoretical framework and a robust experimental protocol for the verification of this prediction, empowering researchers to make informed decisions in their scientific endeavors.

References

A Senior Scientist's Guide to Cross-Reactivity Profiling of 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the journey of a small molecule from a preliminary "hit" to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target selectivity. A compound's interaction with unintended biological targets, known as off-target activity, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of a successful research program.[3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,6-Difluoro-4-methylbenzoic acid , a compound of interest (COI), using a tiered, multi-assay approach. We will move beyond simply listing protocols; we will delve into the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our methodologies in authoritative standards. The objective is to build a robust data package that clearly defines the selectivity profile of our COI, enabling informed decisions for its future development. This workflow is designed to distinguish true, specific biological activity from non-specific effects or assay artifacts, a critical distinction for any drug development professional.[4]

Part 1: Strategic Selection of Comparator Compounds

A cross-reactivity study is inherently comparative. The choice of which molecules to test alongside our COI is the first critical decision and directly impacts the interpretability of our data. Our selection is designed to probe the structure-activity relationship (SAR) and to validate the sensitivity of our assays.

  • Compound of Interest (COI): this compound

  • Analogs for SAR Assessment:

    • Analog 1 (A1): 4-Methylbenzoic acid. Rationale: This analog lacks the ortho-difluoro substitution, allowing us to assess the contribution of these electron-withdrawing groups to both on- and off-target activities.

    • Analog 2 (A2): 2,6-Difluorobenzoic acid. Rationale: By removing the para-methyl group, we can evaluate the role of this hydrophobic moiety in target engagement and selectivity.

  • Positive Control / Promiscuous Inhibitor: Staurosporine. Rationale: A well-characterized, potent, and highly non-selective kinase inhibitor. Its inclusion serves as a positive control, validating that the screening platform can detect broad-spectrum activity.

  • Negative Control: DMSO (Dimethyl sulfoxide). Rationale: The vehicle used to solubilize the compounds. It should exhibit no biological activity and sets the baseline for 0% inhibition.

Part 2: Tier 1 - Broad Selectivity Screening via Kinase Profiling

Causality: The human kinome, comprising over 500 protein kinases, is one of the most frequently interrogated target classes in drug discovery.[5] Kinases are structurally related and feature a conserved ATP-binding pocket, making them a common source of off-target interactions for ATP-competitive small molecules.[6] A broad kinase panel screen is therefore an efficient first-pass strategy to map the initial selectivity landscape of our COI.

Workflow for Broad Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 1. Prepare Compounds (COI, A1, A2, Staurosporine) in 100% DMSO Serial 2. Serial Dilution to desired screening concentration (e.g., 10 µM) Compound->Serial Assay 3. Perform Radiometric Kinase Assay (e.g., HotSpot™ Panel) - Kinase, [³³P]-ATP, Substrate - Add Compound or DMSO Serial->Assay Incubate 4. Incubate (Allow phosphorylation) Assay->Incubate Capture 5. Spot & Capture (Phosphorylated substrate captured on filter membrane) Incubate->Capture Wash 6. Wash (Remove unbound [³³P]-ATP) Capture->Wash Scint 7. Scintillation Counting (Measure retained radioactivity) Wash->Scint Calc 8. Calculate % Inhibition vs. DMSO control Scint->Calc Profile 9. Generate Selectivity Profile (Identify 'hits' >50% inhibition) Calc->Profile

Caption: Workflow for broad kinase cross-reactivity screening.

Experimental Protocol: Radiometric Kinase Panel Screen

This protocol is based on established radiometric methods, such as the HotSpot™ assay platform, which are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.[7][8]

  • Compound Preparation: Prepare 10 mM stock solutions of the COI, analogs (A1, A2), and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock solutions to create a 100x working stock. Dispense 1 µL of the 100x compounds into a 384-well assay plate. For controls, dispense 1 µL of DMSO (0% inhibition) and a known reference inhibitor for each kinase (100% inhibition).

  • Kinase Reaction: Initiate the reaction by adding 100 µL of a master mix containing the specific kinase, its peptide substrate, and [γ-³³P]-ATP.

    • Critical Choice - ATP Concentration: The ATP concentration is set to the apparent ATP Km for each individual kinase. This ensures that the resulting inhibition data reflects the intrinsic affinity of the compound for the kinase, rather than being skewed by varying levels of competition with ATP.[6][9]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), optimized for each kinase to ensure the reaction is within the linear range.

  • Termination and Capture: Terminate the reaction by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: Thoroughly wash the filter membranes to remove unreacted [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (vehicle) control. A "hit" is typically defined as inhibition greater than a specified threshold, often >50%.

Data Presentation: Tier 1 Kinase Panel Results (% Inhibition at 10 µM)

Kinase TargetCOIAnalog 1 (A1)Analog 2 (A2)Staurosporine
CDK2 85% 15%79%99%
GSK3β 62% 8%55%98%
PIM1 25%5%21%95%
SRC 18%3%15%97%
VEGFR2 71% 12%68% 99%
MAPK1 10%2%9%96%

Interpretation: The initial data suggests that the COI exhibits significant inhibitory activity (>50%) against CDK2, GSK3β, and VEGFR2 at a 10 µM concentration. The activity appears strongly dependent on the difluoro-substituents, as Analog 1 (lacking fluorine) shows minimal activity across the panel. The methyl group seems to have a lesser, but still notable, contribution. Staurosporine, our positive control, shows potent inhibition across all kinases, confirming the assay is performing as expected. The kinases with <50% inhibition are considered non-hits at this concentration.

Part 3: Tier 2 - Hit Confirmation and Potency Determination

Causality: A single-point concentration screen is prone to false positives arising from assay-specific interference.[10] It is imperative to confirm any primary hits in an orthogonal assay—one that uses a different detection technology (e.g., luminescence instead of radioactivity).[11] Furthermore, we must determine the potency (IC50) of the confirmed interactions to understand their relevance and to rank the compounds.

Workflow for Orthogonal Hit Confirmation & Potency

G cluster_prep Preparation cluster_assay Orthogonal Assay cluster_analysis Data Analysis Select 1. Select 'Hits' from Tier 1 Screen (e.g., CDK2, GSK3β, VEGFR2) Dose 2. Prepare 10-point Dose Response Series for active compounds Select->Dose Assay 3. Perform Luminescence Assay (e.g., ADP-Glo™) - Kinase, 'cold' ATP, Substrate - Add Compound Dilution Series Dose->Assay Incubate 4. Incubate (Allow phosphorylation) Assay->Incubate Detect 5. Add ADP-Glo™ Reagents (Converts ADP to ATP, then ATP to light) Incubate->Detect Lum 6. Measure Luminescence Detect->Lum Curve 7. Plot Dose-Response Curve (% Inhibition vs. [Compound]) Lum->Curve IC50 8. Calculate IC50 Value (Non-linear regression) Curve->IC50 G cluster_standard Standard Assay Condition cluster_counterscreen Counter-Screen Condition Agg Compound forms aggregates Enz Kinase Enzyme Agg->Enz sequesters & denatures Inhibit Apparent Inhibition (Enzyme is denatured) Enz->Inhibit Agg_D Compound + Detergent Enz_D Kinase Enzyme Agg_D->Enz_D Detergent prevents aggregate formation NoInhibit No Inhibition (Activity is restored) Enz_D->NoInhibit

References

Safety Operating Guide

Operational Guide: Personal Protective Equipment (PPE) for Handling 2,6-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 2,6-Difluoro-4-methylbenzoic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.

Immediate Safety Profile: Understanding the Hazard

This compound is a solid substance that, based on data from its own Safety Data Sheet (SDS) and structurally similar compounds, presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1][3][4]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the generation and inhalation of dust.

The Core Principle: A Hierarchy of Controls

Before selecting PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk at the source.

  • Engineering Controls: The primary and most critical engineering control is the mandatory use of a properly functioning chemical fume hood for all operations involving this compound.[5][6] This captures dust and aerosols at the source, preventing inhalation. The fume hood should be supplemented by adequate general laboratory ventilation.[2]

  • Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing comprehensive safety training, and clearly labeling all containers and work areas.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific task being performed. Operations can be categorized into two tiers of exposure potential, each requiring a corresponding level of protection.

Tier 1: Baseline PPE for Low-Exposure Potential Tasks

This level of protection is mandatory for all activities where the chemical is handled in non-dispersive forms or in small quantities (e.g., weighing milligrams, preparing solutions inside a fume hood).

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[6] Standard eyeglasses are not a substitute for proper safety eyewear.[5]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[5] Gloves must be inspected for any signs of degradation or punctures before each use.[7] If direct or prolonged contact is anticipated, consult the glove manufacturer's chemical resistance data. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[7]

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat serves as a necessary barrier to protect skin and personal clothing from minor spills and contamination.[5]

  • Respiratory Protection: Not typically required when all handling is performed within a certified chemical fume hood.

Tier 2: Enhanced PPE for High-Exposure Potential Tasks

This enhanced level of protection is required for operations with a higher risk of dust generation or splashing. This includes:

  • Handling larger quantities of the solid.

  • Procedures that may generate significant dust (e.g., scraping, vigorous mixing).

  • Transferring the substance outside of a fume hood (a practice that should be strictly avoided).

In addition to the baseline PPE, the following are required:

  • Face Protection: A face shield worn over safety goggles is essential to protect the entire face from splashes and airborne particles.[8][9]

  • Respiratory Protection: If work absolutely cannot be conducted within a fume hood, or if the ventilation is insufficient to control dust, a NIOSH-approved respirator with a particulate filter (P95 or P100) is mandatory.[10] Respirator use requires a formal respiratory protection program, including fit testing and training.

  • Body Protection: For tasks involving large quantities where significant spills are possible, a chemical-resistant apron or coveralls may be necessary.[9]

PPE Selection Summary

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in Fume Hood Safety Goggles with Side ShieldsNitrile GlovesStandard Lab CoatNot Required
Solution Preparation in Fume Hood Safety Goggles with Side ShieldsNitrile GlovesStandard Lab CoatNot Required
Large Quantity Transfer (>10g) Safety Goggles and Face ShieldNitrile Gloves (consider double-gloving)Lab Coat (Chemical Apron recommended)Required if dust is generated outside a fume hood
Accidental Spill Cleanup Safety Goggles and Face ShieldChemical-Resistant Gloves (e.g., Butyl, Neoprene)Chemical-Resistant Apron or SuitNIOSH-approved Particulate Respirator

Procedural Discipline: Donning, Doffing, and Disposal

Step-by-Step PPE Protocol:

  • Inspection: Before starting any work, visually inspect all PPE for damage, such as cracks in goggles, tears in gloves, or stains on the lab coat.

  • Donning Sequence:

    • Put on the laboratory coat and fasten all buttons.

    • Put on safety goggles and/or face shield.

    • If required, put on the respirator.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling Protocol: Conduct all work within a fume hood. Practice slow, deliberate movements to avoid generating dust.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using the proper technique (peeling one off with the other, then using the clean hand to remove the second from the inside).

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove face shield and/or goggles.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.[7]

  • Disposal Plan:

    • Dispose of all used gloves and any other contaminated disposable items (e.g., weighing paper, pipette tips) in a designated, sealed hazardous waste container.[7]

    • The chemical itself must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not pour it down the drain.[2][7]

Emergency Response: First Aid for Exposure

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Begin Task Preparation assess_task Assess Task Type (e.g., Weighing, Reaction Setup, Large Transfer) start->assess_task assess_dust Potential for Dust or Aerosol Generation? assess_task->assess_dust ppe_baseline Required: Tier 1 (Baseline) PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood assess_dust->ppe_baseline Low ppe_enhanced Required: Tier 2 (Enhanced) PPE - Baseline PPE PLUS: - Face Shield - Particulate Respirator (if needed) - Chemical Apron (if needed) assess_dust->ppe_enhanced High proceed Proceed with Experiment ppe_baseline->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.